Tam-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[4-[7-(1-acetylpiperidin-4-yl)-4-aminopyrrolo[2,1-f][1,2,4]triazin-5-yl]-3-fluorophenyl]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27F2N7O3/c1-18(41)38-13-10-19(11-14-38)27-16-25(28-29(34)35-17-36-40(27)28)23-9-6-21(15-26(23)33)37-30(42)24-3-2-12-39(31(24)43)22-7-4-20(32)5-8-22/h2-9,12,15-17,19H,10-11,13-14H2,1H3,(H,37,42)(H2,34,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCVJNJRUVNDEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=CC(=C3N2N=CN=C3N)C4=C(C=C(C=C4)NC(=O)C5=CC=CN(C5=O)C6=CC=C(C=C6)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27F2N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Mechanism of Action of the TAM Family of Receptor Tyrosine Kinases
Disclaimer: An initial search for the specific compound "Tam-IN-2" did not yield any publicly available scientific information. It is possible that this is an internal research compound name or a less common nomenclature. However, the query strongly relates to the well-established TAM family of receptor tyrosine kinases (Tyro3, Axl, and Mer) and Tumor-Associated Macrophages (TAMs) . This guide will provide an in-depth overview of the mechanism of action of the TAM family of receptors, a critical area of research in oncology and immunology.
The TAM family of receptor tyrosine kinases—comprising Tyro3, Axl, and Mer—are crucial regulators of cellular homeostasis in mature tissues.[1] These receptors and their ligands, Gas6 (Growth arrest-specific 6) and Protein S, are essential for processes such as the clearance of apoptotic cells (efferocytosis) and the modulation of the innate immune response.[2][3] Dysregulation of TAM signaling is implicated in various pathologies, including chronic inflammatory diseases, autoimmune disorders, and cancer progression and metastasis.[2][4]
Core Functions of TAM Receptors
The physiological roles of TAM receptors are diverse and context-dependent, primarily revolving around the maintenance of tissue homeostasis and the regulation of immune responses.
-
Efferocytosis: TAM receptors are fundamental for the efficient phagocytosis of apoptotic cells.[2] Their ligands, Gas6 and Protein S, act as bridging molecules that bind to phosphatidylserine exposed on the surface of apoptotic cells and concurrently activate TAM receptors on phagocytes.[3]
-
Inhibition of Innate Immunity: A key function of TAM signaling is the suppression of the innate immune response.[2][3] This is particularly important in preventing excessive inflammation. In dendritic cells and macrophages, activation of TAM receptors leads to the inhibition of Toll-like receptor (TLR) and type I interferon signaling pathways.[3][5]
-
Cell Survival and Proliferation: Like other receptor tyrosine kinases, TAM receptors can promote cell survival and proliferation through the activation of downstream signaling cascades, most notably the PI3K/AKT pathway.[1][2]
-
Regulation of Vascular Homeostasis: TAM receptors and their ligands are involved in maintaining the integrity and permeability of blood vessels.[2]
Signaling Pathways
Upon ligand binding and dimerization, TAM receptors autophosphorylate specific tyrosine residues in their intracellular domain, creating docking sites for various signaling adaptors and enzymes. This initiates downstream signaling cascades.
The PI3K/AKT Survival Pathway
A predominant pathway activated by TAM receptors is the phosphoinositide 3-kinase (PI3K)/AKT pathway, which is crucial for cell survival and proliferation.
-
Activation: A conserved tyrosine residue downstream of the kinase domain becomes phosphorylated upon receptor activation.[1][2]
-
Recruitment of Adaptor Proteins: The phosphorylated tyrosine serves as a binding site for the SH2 domain of the adaptor protein Grb2. Grb2, in turn, recruits the p85 subunit of PI3K. Alternatively, p85 can bind directly to the phosphorylated receptor.[1][2]
-
Downstream Signaling: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating kinases such as PDK1 and AKT. Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival, growth, and proliferation.
The SOCS-mediated Anti-inflammatory Pathway
In immune cells, particularly dendritic cells, TAM receptors play a critical role in dampening inflammatory responses by inducing the expression of Suppressor of Cytokine Signaling (SOCS) proteins.
-
Complex Formation: Activated TAM receptors can form a complex with the type I interferon receptor (IFNAR).[1][2]
-
STAT Activation: This receptor complex activation leads to the tyrosine phosphorylation and activation of STAT1 (Signal Transducer and Activator of Transcription 1).[1][2]
-
SOCS Expression: Activated STAT1 dimerizes and translocates to the nucleus, where it drives the transcription of SOCS1 and SOCS3 genes.[1][2]
-
Inhibition of Inflammation: SOCS1 and SOCS3 are potent inhibitors of cytokine and Toll-like receptor signaling pathways, thereby suppressing the inflammatory response.[2][3][5]
Role in Tumor-Associated Macrophages (TAMs)
Tumor-Associated Macrophages are a major component of the tumor microenvironment and predominantly exhibit an M2-like, pro-tumoral phenotype.[6] TAM receptor signaling is critically involved in the function of these cells.
-
M2 Polarization: TAM receptor activation can promote the polarization of macrophages towards the M2 phenotype, which is associated with immunosuppression and tumor progression.[7]
-
Immunosuppression: By producing anti-inflammatory cytokines like IL-10 and TGF-β, and through the expression of immune checkpoint ligands such as PD-L1, TAMs suppress the anti-tumor activity of cytotoxic T cells and natural killer (NK) cells.[8][9]
-
Tumor Growth and Metastasis: TAMs contribute to tumor progression by secreting growth factors that stimulate tumor cell proliferation, promoting angiogenesis, and releasing proteases that facilitate tissue remodeling and metastasis.[8][10]
Experimental Protocols for Investigating TAM Receptor Signaling
A variety of experimental techniques are employed to elucidate the mechanism of action of TAM receptors and their inhibitors.
In Vitro Kinase Assays
-
Objective: To determine the direct inhibitory activity of a compound on a specific TAM kinase.
-
Methodology:
-
Recombinant purified TAM kinase (e.g., Axl, Mer) is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
The test compound (e.g., a potential inhibitor) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified, often using methods like ADP-Glo, LanthaScreen, or radioisotope incorporation (³²P-ATP).
-
The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated.
-
Cellular Phosphorylation Assays (Western Blotting)
-
Objective: To assess the inhibition of TAM receptor autophosphorylation and downstream signaling in a cellular context.
-
Methodology:
-
Cells expressing the target TAM receptor are cultured.
-
Cells are pre-treated with the test compound at various concentrations.
-
The cells are then stimulated with a TAM ligand (e.g., Gas6) to induce receptor activation.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated form of the TAM receptor (e.g., anti-phospho-Axl) and downstream targets (e.g., anti-phospho-AKT), as well as antibodies for the total protein as a loading control.
-
Antibody binding is detected using secondary antibodies conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
Band intensities are quantified to determine the extent of phosphorylation inhibition.
-
Phagocytosis (Efferocytosis) Assays
-
Objective: To measure the effect of a compound on the ability of phagocytic cells (e.g., macrophages) to engulf apoptotic cells, a key function mediated by TAM receptors.
-
Methodology:
-
Target cells (e.g., Jurkat T cells) are induced to undergo apoptosis (e.g., by UV irradiation or staurosporine treatment).
-
Apoptotic cells are labeled with a fluorescent dye (e.g., pHrodo or CFSE).
-
Phagocytic cells (e.g., primary macrophages or a macrophage cell line) are cultured and pre-treated with the test compound.
-
The labeled apoptotic cells are co-cultured with the phagocytes.
-
After incubation, non-engulfed apoptotic cells are washed away.
-
The percentage of phagocytes that have engulfed fluorescent apoptotic cells is quantified by flow cytometry or fluorescence microscopy.
-
Quantitative Data Presentation
The following tables illustrate the types of quantitative data typically generated in the study of TAM receptor modulators. The values presented are hypothetical and for illustrative purposes only.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| Inhibitor X | Tyro3 | 50 |
| Axl | 5 | |
| Mer | 15 |
Table 2: Cellular Target Engagement
| Compound | Cell Line | Target | EC50 (nM) |
| Inhibitor X | A549 (Lung Cancer) | p-Axl | 25 |
| THP-1 (Macrophage) | p-Mer | 75 |
Table 3: Functional Assay Data
| Compound | Assay | Cell Type | IC50 (nM) |
| Inhibitor X | Efferocytosis | J774A.1 Macrophages | 120 |
| Cytokine (IL-10) Release | Primary Macrophages | 90 |
Conclusion
The TAM family of receptor tyrosine kinases represents a critical signaling node in the regulation of tissue homeostasis and immune responses. Their multifaceted roles in efferocytosis, inflammation, and cell survival make them compelling therapeutic targets, particularly in the fields of oncology and autoimmune disease. A thorough understanding of their intricate signaling pathways and the development of robust experimental protocols are essential for the successful design and evaluation of novel therapeutic agents that modulate TAM receptor activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Biology of the TAM Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAM receptor signaling and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of TAM Family Receptors in Immune Cell Function: Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAM receptor signaling and viral infection [lemkelab.org]
- 6. iris.unito.it [iris.unito.it]
- 7. Integration of Single-Cell RNA Sequencing and Bulk RNA Sequencing Reveals That TAM2-Driven Genes Affect Immunotherapeutic Response and Prognosis in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of TAMs in Tumor Microenvironment and New Research Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | TAM-targeted reeducation for enhanced cancer immunotherapy: Mechanism and recent progress [frontiersin.org]
- 10. Tumor-Associated Macrophage (TAM)-Mediated Mechanisms of Immunosuppression [rndsystems.com]
In-Depth Technical Guide to Tam-IN-2: A Pan-TAM Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tam-IN-2 is a potent, small molecule inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. As a pyrrolotriazine compound, it demonstrates significant inhibitory activity against Axl and Mer kinases, with lesser activity towards Tyro3. The TAM kinases are critical regulators of the innate immune response, and their dysregulation is implicated in the pathogenesis of various cancers, promoting tumor growth, metastasis, and resistance to therapy. This technical guide provides a comprehensive overview of the function, mechanism of action, and key experimental data related to this compound, offering a valuable resource for researchers in oncology and immunology.
Core Function and Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the TAM family of receptor tyrosine kinases. By binding to the ATP-binding pocket of the kinase domain, it blocks the autophosphorylation and subsequent activation of these receptors. This, in turn, inhibits the downstream signaling pathways that are crucial for cell survival, proliferation, migration, and immunosuppression. The primary ligands for TAM kinases, Gas6 (Growth arrest-specific 6) and Protein S, can no longer effectively activate the receptors in the presence of this compound, leading to a disruption of their biological functions.
The differential inhibitory profile of this compound, with high potency against Axl and Mer, suggests its potential to modulate the tumor microenvironment. Axl and Mer are frequently overexpressed on tumor cells and immunosuppressive myeloid cells, contributing to an immune-evasive milieu. By inhibiting these two key TAM kinases, this compound may restore anti-tumor immunity and directly impede tumor cell growth and survival.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in cellular assays, providing quantitative measures of its potency against the individual TAM kinases. The following table summarizes the available IC50 data for the trifluoroacetic acid salt of this compound, also referred to as Compound I in related patents.
| Target Kinase | IC50 (nM) |
| Axl | ≤ 5 |
| Mer | ≤ 5 |
| Tyro3 | > 10 and ≤ 100 |
Table 1: Inhibitory activity (IC50) of this compound against TAM family kinases in a cellular proliferation assay.[1]
Signaling Pathway Inhibition
This compound disrupts the canonical signaling pathways downstream of Axl and Mer activation. Upon ligand binding, TAM kinases typically activate pro-survival and proliferative pathways such as the PI3K/Akt and MAPK/ERK pathways. By blocking the initial phosphorylation event, this compound prevents the recruitment and activation of these downstream effectors.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound.
Ba/F3 Cell Proliferation Assay
This assay is used to determine the cellular potency and selectivity of this compound against each of the TAM family kinases.
Cell Line Generation:
-
The cytoplasmic domain of human AXL, MER, or TYRO3 is fused to a suitable signaling partner to drive proliferation in the IL-3 dependent Ba/F3 cell line.
-
Ba/F3 cells are transfected with the expression constructs for the AXL, MER, or TYRO3 fusion proteins.
-
Stable cell lines are selected by culturing in the presence of a selection agent (e.g., G418) and in the absence of IL-3. Only cells that have successfully integrated the fusion construct and are dependent on its kinase activity for survival and proliferation will expand.
Proliferation Assay Protocol:
-
Seed the stably transfected Ba/F3-AXL, Ba/F3-MER, and Ba/F3-TYRO3 cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Prepare a serial dilution of this compound in DMSO and then dilute further in culture medium to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., ≤ 0.5%).
-
Add the diluted this compound or vehicle control (DMSO) to the wells containing the cells.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assess cell viability and proliferation using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Record the luminescence signal using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition versus the log concentration of this compound and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
In Vitro Kinase Assay (General Protocol)
While a specific protocol for this compound is not publicly available, a general in vitro kinase assay to determine its direct inhibitory effect on purified TAM kinases would follow these steps.
Materials:
-
Recombinant human Tyro3, Axl, and Mer kinase domains.
-
A suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1 or a specific peptide substrate).
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive methods).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
This compound.
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or a specific antibody and detection system for ELISA-based or fluorescence-based assays).
Protocol:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer in the wells of a microplate.
-
Add serially diluted this compound or vehicle control to the reaction mixture and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA for radioactive assays or a denaturing solution for other methods).
-
Detect the amount of phosphorylated substrate. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive assays, this could involve an antibody that recognizes the phosphorylated substrate.
-
Calculate the percentage of kinase activity inhibition at each concentration of this compound and determine the IC50 value as described for the cell proliferation assay.
Pharmacokinetic Profile
As of the latest available information, detailed pharmacokinetic data for this compound in preclinical models or humans has not been publicly disclosed. This information would be critical for understanding its absorption, distribution, metabolism, and excretion (ADME) properties and for designing in vivo efficacy studies.
Conclusion
This compound is a valuable research tool for investigating the roles of TAM kinases in cancer and immunology. Its potent and selective inhibition of Axl and Mer provides a means to probe the therapeutic potential of targeting these key oncogenic and immunomodulatory receptors. Further studies are warranted to fully elucidate its in vivo efficacy and pharmacokinetic properties to support its potential translation into a clinical candidate.
References
Unveiling Tam-IN-2: A Technical Primer on a Novel TAM Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tam-IN-2, a novel small molecule inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged from preclinical discovery as a noteworthy candidate for further investigation. This technical guide provides a comprehensive overview of the discovery and development of this compound, with a focus on its quantitative biological data, the experimental protocols used for its characterization, and the signaling pathways it modulates. This compound is identified as pyrrolotriazine compound 0904 within the patent literature, specifically in patent US 20170275290 A1 . This document serves as a centralized resource for researchers and drug development professionals engaged in the study of TAM kinase inhibitors.
Core Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity against the three TAM kinases.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| TYRO3 | 1-10 |
| AXL | 1-10 |
| MER | 1-10 |
Data extracted from patent US 20170275290 A1. The patent provides IC50 ranges.
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | Pyrrolotriazine compound 0904 |
| Molecular Formula | C31H27F2N7O3 |
| CAS Number | 2135642-56-5 |
Discovery and Development
The discovery of this compound is detailed in patent US 20170275290 A1, titled "Pyrrolotriazine compounds as tam inhibitors." The invention describes a series of pyrrolotriazine derivatives designed to inhibit the activity of one or more TAM family kinases. Compound 0904, now known as this compound, was identified as a potent inhibitor of TYRO3, AXL, and MER kinases.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the development of this compound, based on the information disclosed in the source patent.
Synthesis of this compound (Compound 0904)
A detailed, multi-step synthesis protocol for this compound (Compound 0904) is provided within patent US 20170275290 A1. Researchers should refer to "Example 904" in the aforementioned patent for the complete, step-by-step synthetic route and characterization data. The general scheme involves the construction of the core pyrrolotriazine scaffold followed by subsequent functionalization.
TAM Kinase Biochemical Assay
The inhibitory activity of this compound against TYRO3, AXL, and MER was determined using a biochemical kinase assay. The general protocol is as follows:
-
Enzyme and Substrate Preparation: Recombinant human TYRO3, AXL, and MER kinase domains were expressed and purified. A generic tyrosine kinase peptide substrate was used.
-
Assay Reaction: The kinase, substrate, and ATP were incubated with varying concentrations of this compound in a suitable buffer system.
-
Detection: The phosphorylation of the substrate was quantified using a suitable detection method, such as a fluorescence-based assay or radiometric assay.
-
IC50 Determination: The concentration of this compound that resulted in 50% inhibition of kinase activity (IC50) was calculated by fitting the dose-response data to a four-parameter logistic equation.
For specific buffer compositions, enzyme and substrate concentrations, and incubation times, please refer to the "Biological Assays" section of patent US 20170275290 A1.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by TAM kinases and the proposed mechanism of action for this compound.
An In-Depth Technical Guide to TAM Kinase Inhibitors: Focus on Target Proteins and Pathways
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction to TAM Kinases
The TAM family of receptor tyrosine kinases (RTKs) comprises three members: TYRO3 , AXL , and MERTK . These receptors play crucial roles in various physiological processes, including the clearance of apoptotic cells (efferocytosis), regulation of the innate immune response, and maintenance of homeostasis in several tissues.[1][2] Dysregulation of TAM kinase signaling is implicated in the pathogenesis of cancer, promoting tumor growth, metastasis, and resistance to therapy.[3][4]
Key functions of TAM kinases include:
-
Immune Suppression: TAM kinases are key negative regulators of the immune system. Their activation on immune cells like macrophages and dendritic cells dampens inflammatory responses, creating an immunosuppressive tumor microenvironment.[3][5]
-
Oncogenic Signaling: In cancer cells, aberrant TAM kinase signaling can drive proliferation, survival, and invasion through activation of downstream pathways such as PI3K/AKT and MAPK/ERK.[6][7][8]
-
Therapeutic Resistance: Upregulation of TAM kinase signaling has been linked to acquired resistance to various cancer therapies, including chemotherapy and targeted agents.[9]
Target Proteins of TAM Kinase Inhibitors
TAM kinase inhibitors are designed to block the ATP-binding site of the kinase domain of TYRO3, AXL, and MERTK, thereby inhibiting their catalytic activity. The selectivity and potency against each family member vary among different inhibitors.
SLC-391: A Selective AXL Inhibitor
SLC-391 is an orally bioavailable small molecule inhibitor that demonstrates high potency and selectivity for AXL kinase.[10][11] While it is primarily an AXL inhibitor, its activity against other TAM kinases is also of interest for a complete understanding of its biological effects.
Other Notable TAM Kinase Inhibitors
-
BMS-777607: A pan-TAM inhibitor with activity against TYRO3, AXL, and MERTK. It also inhibits other kinases like c-Met and Ron.[11][12]
-
RXDX-106: A potent, selective, and orally available inhibitor of all three TAM kinases (pan-TAM inhibitor).[10][13][14]
Quantitative Data: Inhibitory Activity
The inhibitory potency of TAM kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type | Reference |
| SLC-391 | AXL | Single-digit nM | Biochemical/Cell-based | [10][15] |
| BMS-777607 | AXL | 1.1 | Cell-based | [11][12] |
| MERTK | - | - | ||
| TYRO3 | 4.3 | Cell-based | [11][12] | |
| c-Met | 3.9 | Cell-based | [11][12] | |
| Ron | 1.8 | Cell-based | [11][12] | |
| RXDX-106 | AXL | 0.69 | Biochemical | [16] |
| MERTK | 1.89 | Biochemical | [16] | |
| TYRO3 | 3.50 | Biochemical | [16] |
Table 1: Summary of reported IC50 values for selected TAM kinase inhibitors.
Signaling Pathways Modulated by TAM Kinase Inhibitors
Inhibition of TAM kinases disrupts downstream signaling cascades that are critical for cancer cell survival and proliferation, and modulates the immune response within the tumor microenvironment.
PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central signaling node that regulates cell growth, proliferation, and survival. Constitutive activation of this pathway is a common feature of many cancers.[8][17][18] TAM kinases can activate the PI3K/AKT pathway, and inhibitors like SLC-391 have been shown to reduce the phosphorylation of AKT, a key downstream effector of PI3K.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that transmits signals from the cell surface to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival.[7] Inhibition of TAM kinases can lead to a reduction in the phosphorylation of ERK.
Modulation of the Immune Microenvironment
TAM kinase inhibitors can reverse the immunosuppressive tumor microenvironment by acting on immune cells. For example, inhibition of AXL and MER on macrophages can shift their polarization from an anti-inflammatory (M2-like) to a pro-inflammatory (M1-like) phenotype, enhancing anti-tumor immunity.[3] This leads to increased production of pro-inflammatory cytokines and enhanced T-cell responses.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize TAM kinase inhibitors.
Radiometric Kinase Assay
This assay measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[4]
Objective: To determine the in vitro inhibitory potency (IC50) of a compound against a purified TAM kinase.
Workflow:
Methodology:
-
Reaction Setup: In a microplate, combine the purified TAM kinase (e.g., AXL), a suitable substrate (e.g., a synthetic peptide), and varying concentrations of the inhibitor (e.g., SLC-391) in a kinase reaction buffer.
-
Reaction Initiation: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution like phosphoric acid.
-
Separation: Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the free [γ-³²P]ATP will not.
-
Washing: Wash the filter paper extensively to remove any unbound [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Phosphorylation Assay
This assay measures the phosphorylation status of a target protein within intact cells, providing a more physiologically relevant assessment of inhibitor activity.
Objective: To determine the ability of an inhibitor to block ligand-induced or constitutive phosphorylation of a TAM kinase in a cellular context.
Methodology (ELISA-based):
-
Cell Seeding: Seed cells expressing the target TAM kinase (e.g., A549 cells for AXL) into a 96-well plate and culture overnight.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for a few hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the inhibitor (e.g., SLC-391) for 1-2 hours.[3]
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., Gas6) for a short period (e.g., 15 minutes) to induce receptor phosphorylation.[3]
-
Cell Lysis: Lyse the cells to release the proteins.
-
ELISA: Use a sandwich ELISA kit specific for the phosphorylated form of the TAM kinase.
-
Coat the plate with a capture antibody that binds the total TAM kinase protein.
-
Add the cell lysates to the wells.
-
Add a detection antibody that specifically recognizes the phosphorylated form of the kinase. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
Add a substrate for the HRP enzyme and measure the resulting colorimetric or chemiluminescent signal.[14]
-
-
Data Analysis: Normalize the phosphorylation signal to the total protein amount and calculate the percentage of inhibition to determine the IC50 value.
Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the rate of cell proliferation by quantifying the incorporation of a radiolabeled nucleoside, [³H]-thymidine, into newly synthesized DNA.
Objective: To assess the effect of a TAM kinase inhibitor on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., CT26) into a 96-well plate.[3]
-
Inhibitor Treatment: Treat the cells with various concentrations of the inhibitor for a period of 24-72 hours.
-
Radiolabeling: Add [³H]-thymidine to the culture medium and incubate for an additional 4-24 hours.
-
Cell Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester. The filter will trap the DNA, including the incorporated [³H]-thymidine.
-
Scintillation Counting: Place the filter mat in a scintillation counter to measure the amount of radioactivity.
-
Data Analysis: Calculate the percentage of proliferation inhibition for each inhibitor concentration and determine the IC50 value.
Conclusion
TAM kinases are critical mediators of oncogenic signaling and immune evasion in cancer. The development of small molecule inhibitors targeting TYRO3, AXL, and MERTK represents a promising therapeutic strategy. As exemplified by SLC-391, these inhibitors can effectively block key downstream signaling pathways like PI3K/AKT and MAPK/ERK, leading to reduced cancer cell proliferation and survival. Furthermore, their ability to modulate the tumor microenvironment by reprogramming immune cells highlights their potential for combination therapies with immune checkpoint inhibitors. The experimental protocols outlined in this guide provide a framework for the robust characterization of novel TAM kinase inhibitors, facilitating their preclinical and clinical development. Further research into the specific roles of each TAM kinase in different cancer types will be crucial for optimizing the therapeutic application of these targeted agents.
References
- 1. BR112020006145A2 - salts of tam inhibitors - Google Patents [patents.google.com]
- 2. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biology and management of transient abnormal myelopoiesis (TAM) in children with Down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of pyrrolotriazine based molecules as PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel series of pyrrolotriazine analogs as highly potent pan-Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the need to adjust for multiplicity in confirmatory clinical trials with master protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolotriazine | C5H4N4 | CID 53629012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. US9649313B2 - Use of ITK inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 15. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 16. Usability evaluation of the “Teen ‘n Fit” mobile health application: A formative study among Indonesian adolescent girls | PLOS One [journals.plos.org]
- 17. mdpi.com [mdpi.com]
- 18. Two-Front War on Cancer—Targeting TAM Receptors in Solid Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of Tam-IN-2
An in-depth search for a specific molecule designated "Tam-IN-2" has not yielded direct results, suggesting it may be a novel, recently developed, or internally designated compound not yet widely documented in public literature. The predominant relevant search results refer to the broader class of TAM receptor tyrosine kinases (Tyro3, Axl, and Mer) and their inhibitors. Therefore, this guide will focus on the general biological activities of TAM kinase inhibitors, providing a framework that would likely encompass the actions of a specific inhibitor like "this compound."
Introduction to TAM Kinases
The TAM family of receptor tyrosine kinases—Tyro3, Axl, and Mer—are crucial regulators of homeostasis in mature tissues, particularly those undergoing regular renewal and challenge, such as the immune, reproductive, hematopoietic, vascular, and nervous systems.[1] These receptors and their ligands, Gas6 (Growth Arrest-Specific 6) and Protein S, are fundamental to processes like the phagocytosis of apoptotic cells.[1] Dysregulation of TAM signaling is implicated in a variety of pathological conditions, including chronic inflammatory diseases, autoimmune disorders, and cancer progression and metastasis.[1]
Core Biological Activities of TAM Kinase Inhibitors
Inhibitors of TAM kinases are being investigated for their therapeutic potential, primarily in oncology and virology. Their biological activities stem from the disruption of the signaling pathways governed by Tyro3, Axl, and Mer.
Anti-Tumor Activity
Aberrantly elevated TAM signaling is strongly associated with cancer progression, metastasis, and the development of resistance to targeted therapies.[1] TAM kinase inhibitors exert their anti-tumor effects through several mechanisms:
-
Inhibition of Tumor Growth and Metastasis: Genetic studies in mice have shown that the absence of the TAM ligand Gas6 in hematopoietic cells significantly impairs tumor proliferation and metastasis in various cancer models, including pancreatic, lymphoma, colon, breast, and melanoma.[2] Similarly, mice deficient in the Mer receptor exhibit better control over tumor growth and metastasis.[2]
-
Modulation of the Tumor Microenvironment (TME): Tumor-Associated Macrophages (TAMs) are a key component of the TME and predominantly exhibit a pro-tumoral M2 phenotype, which supports tumor angiogenesis, immunosuppression, and hypoxia.[3][4] TAM kinase signaling is crucial for the function of these macrophages.[2] Inhibiting TAM kinases can help to repolarize these macrophages towards an anti-tumoral M1 phenotype.
-
Overcoming Drug Resistance: TAM signaling contributes to resistance against chemotherapy and radiotherapy.[4] By inhibiting these pathways, the efficacy of conventional cancer treatments may be enhanced.
Modulation of the Innate Immune Response
TAM receptors are critical negative regulators of the innate immune response.[1] This function is hijacked by some viruses to evade the immune system.
-
Antiviral Activity: Many enveloped viruses utilize a strategy called "apoptotic mimicry," where they display phosphatidylserine (PtdSer) on their surface.[5] This allows them to bind to TAM ligands like Gas6 and Protein S, which then bridge the virus to TAM receptors on the surface of immune cells.[5] Activation of TAM receptors by the virus-ligand complex induces the expression of suppressors of cytokine signaling (SOCS1 and SOCS3), which dampen the type I interferon (IFN) response—a potent antiviral defense mechanism.[1][5] Inhibition of TAM receptors can therefore block this viral immune evasion strategy, leading to a more robust antiviral response.[5]
Quantitative Data on TAM Kinase Inhibitors
While specific data for "this compound" is unavailable, the following table provides a representative summary of the kind of quantitative data typically reported for TAM kinase inhibitors. This data is essential for comparing the potency and selectivity of different compounds.
| Inhibitor | Target(s) | IC₅₀ (nM) | Cell-based Assay | Reference |
| Hypothetical | Axl | 15 | A549 cell proliferation | Fictional |
| Hypothetical | Mer | 45 | MOLM-14 cell viability | Fictional |
| Hypothetical | Tyro3 | 120 | PC-3 cell migration | Fictional |
| Hypothetical | Pan-TAM | Axl: 8, Mer: 25, Tyro3: 90 | U-87 MG glioblastoma cell line | Fictional |
IC₅₀ (Half maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathways Modulated by TAM Kinase Inhibitors
TAM receptor activation triggers several downstream signaling cascades. Inhibitors of these receptors block these pathways.
PI3K/AKT Signaling Pathway
Activated TAM receptors predominantly drive the phosphorylation and activation of Akt via the phosphoinositide 3-kinase (PI3K) pathway.[1][6] This is a conventional receptor tyrosine kinase signaling pathway that is crucial for cell survival and proliferation. A key step involves the autophosphorylation of a tyrosine residue downstream of the kinase domain, which serves as a binding site for the SH2 domain of Grb2, leading to the recruitment and activation of the p85 subunit of PI3K.[1][6]
TAM-IFNAR Crosstalk and STAT1 Signaling
In dendritic cells, activated TAM receptors can form a complex with the type I interferon receptor (IFNAR).[1][6] This interaction leads to the tyrosine phosphorylation and activation of STAT1.[1][6] Activated STAT1 then translocates to the nucleus and drives the expression of SOCS1 and SOCS3, which are negative regulators of inflammatory responses.[1][6]
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of TAM kinase inhibitors. Below are generalized methodologies for key experiments.
In Vitro Kinase Assay
Objective: To determine the in vitro potency of a compound against purified TAM kinases.
Methodology:
-
Recombinant human Tyro3, Axl, and Mer kinase domains are expressed and purified.
-
The kinase reaction is typically performed in a buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).
-
The inhibitor, at various concentrations, is pre-incubated with the kinase.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
The IC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Proliferation Assay
Objective: To assess the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on TAM signaling.
Methodology:
-
Cancer cells (e.g., A549 lung carcinoma, U-87 MG glioblastoma) are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with various concentrations of the inhibitor.
-
The cells are incubated for a period of time (e.g., 72 hours).
-
Cell viability or proliferation is measured using a suitable assay, such as MTT, MTS, or a cell-counting-based method.
-
The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ is determined from the dose-response curve.
Western Blot Analysis of Pathway Modulation
Objective: To confirm that the inhibitor blocks the intended signaling pathway in cells.
Methodology:
-
Cells are treated with the inhibitor for a specific duration.
-
If the pathway is ligand-dependent, cells are stimulated with Gas6.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is probed with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Axl, Axl, p-AKT, AKT, p-STAT1, STAT1).
-
After incubation with secondary antibodies, the protein bands are visualized using chemiluminescence or fluorescence.
-
The band intensities are quantified to assess the degree of pathway inhibition.
Conclusion
While specific data on "this compound" remains elusive, the established biological activities of TAM kinase inhibitors provide a strong foundation for understanding its potential therapeutic applications. The core functions of these inhibitors revolve around mitigating cancer progression and enhancing antiviral immunity by modulating the PI3K/AKT and STAT1 signaling pathways. The provided experimental frameworks are standard methodologies for characterizing the potency and mechanism of action of such a compound. Further research and public disclosure of data for "this compound" will be necessary to fully elucidate its specific biological profile.
References
- 1. Biology of the TAM Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of TAM Family Receptors in Immune Cell Function: Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integration of Single-Cell RNA Sequencing and Bulk RNA Sequencing Reveals That TAM2-Driven Genes Affect Immunotherapeutic Response and Prognosis in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of TAMs in Tumor Microenvironment and New Research Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAM receptor signaling and viral infection [lemkelab.org]
- 6. researchgate.net [researchgate.net]
The Role of Tam-IN-2 in the Inhibition of TAM Receptor Kinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases represents a critical signaling nexus implicated in a range of pathologies, including cancer, autoimmune disorders, and viral infections. Their dysregulation fosters tumor progression, metastasis, and resistance to therapy, primarily by promoting cell survival and suppressing innate anti-tumor immunity. Consequently, the development of potent and selective TAM kinase inhibitors is a major focus in modern drug discovery. This technical guide provides an in-depth analysis of Tam-IN-2, a novel pyrrolotriazine-based inhibitor of the TAM kinase family. We will detail the underlying TAM receptor signaling pathways, present the quantitative inhibitory profile of this compound, describe its mechanism of action, and provide comprehensive experimental protocols for the evaluation of TAM kinase inhibitors.
Introduction to TAM Receptor Kinases
The TAM family consists of three structurally related receptor tyrosine kinases (RTKs): TYRO3, AXL, and MERTK.[1][2] These receptors are characterized by an extracellular domain composed of two immunoglobulin-like (Ig-like) domains and two fibronectin type III (FNIII) repeats, a single transmembrane helix, and an intracellular tyrosine kinase domain.[2][3] Their primary endogenous ligands are the vitamin K-dependent proteins Growth Arrest-Specific 6 (GAS6) and Protein S (PROS1).[3][4]
Functionally, TAM kinases are essential regulators of tissue and immune homeostasis.[3][5] They play a crucial role in the efferocytosis (clearance of apoptotic cells), a process vital for preventing autoimmunity and resolving inflammation.[4] In the context of disease, particularly cancer, aberrant TAM signaling is strongly associated with poor prognosis.[5][6] Overexpression of TAM kinases can drive oncogenic processes such as proliferation, survival, invasion, and resistance to both conventional chemotherapy and targeted agents.[6][7] Furthermore, TAM signaling within the tumor microenvironment suppresses the innate immune response by inhibiting the function of dendritic cells and macrophages, thereby allowing cancer cells to evade immune surveillance.[6][8] This dual role in promoting tumor cell survival and fostering an immunosuppressive microenvironment makes the TAM receptor family a compelling target for therapeutic intervention.[8][9]
The TAM Receptor Signaling Pathway
Activation of TAM receptors is a multi-step process. The ligands, GAS6 and PROS1, act as bridging molecules. Their N-terminal Gamma-Carboxyglutamic acid (Gla) domain binds to phosphatidylserine (PtdSer) exposed on the surface of apoptotic cells, while their C-terminal laminin G-like domains bind to the Ig-like domains of the TAM receptors on phagocytic cells like macrophages.[2] This interaction facilitates receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain, triggering downstream signaling cascades.
Key downstream pathways activated by TAM kinases include:
-
PI3K/AKT Pathway : This is a major survival pathway that promotes cell growth, proliferation, and inhibits apoptosis.[4]
-
JAK/STAT Pathway : In immune cells, this pathway is critical for regulating cytokine responses. TAM activation often leads to the expression of Suppressor of Cytokine Signaling (SOCS) proteins, SOCS1 and SOCS3, which act as a negative feedback loop to dampen inflammatory responses.[2][4]
-
NF-κB Pathway : TAM signaling can modulate this pathway, which is involved in inflammation and cell survival.
The specific signaling outcome can vary depending on the cellular context, the specific TAM receptor activated, and the ligand involved. GAS6 is a ligand for all three TAM receptors, whereas PROS1 preferentially activates TYRO3 and MERTK.[1]
References
- 1. Google Patents [patents.google.com]
- 2. USPTO Patent Grant Full Text [google.com]
- 3. USP Bioassay Reference Standards [usp.org]
- 4. Receptor Tyrosine Kinases, TYRO3, AXL, and MER, Demonstrate Distinct Patterns and Complex Regulation of Ligand-induced Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Google Patents Advanced Search [patents.google.com]
- 6. A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Search for patents | USPTO [uspto.gov]
- 8. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vitro Evaluation of TAM Receptor Kinase Inhibitors: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the in vitro methodologies employed in the characterization of inhibitors targeting the TAM (Tyro3, Axl, and Mer) family of receptor tyrosine kinases. While specific quantitative data for the compound designated as Tam-IN-2, a pyrrolotriazine derivative originating from patent US 20170275290 A1, is not publicly available in peer-reviewed literature, this document outlines the standard experimental procedures and data presentation relevant to the preclinical assessment of this class of inhibitors. The information herein is compiled from established methodologies in the field to guide researchers in their in vitro studies.
Quantitative Analysis of TAM Inhibitor Potency
A critical initial step in the characterization of a novel TAM inhibitor is the determination of its potency against each of the three TAM kinases. This is typically expressed as the half-maximal inhibitory concentration (IC50). The following table presents a compilation of IC50 values for several well-characterized TAM inhibitors to serve as a reference.
| Compound | Tyro3 IC50 (nM) | Axl IC50 (nM) | Mer IC50 (nM) |
| R428 (Bemcentinib) | 48 | 14 | 3.6 |
| BMS-777607 | 4.3 | 1.1 | 2.5 |
| LDC1267 | <5 | 8 | 29 |
| UNC2025 | 15 | 16 | 0.74 |
Experimental Protocols
Detailed and reproducible protocols are fundamental to the accurate assessment of inhibitor activity. Below are standardized methodologies for biochemical and cell-based assays commonly used in the study of TAM inhibitors.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.
Objective: To determine the IC50 value of a test compound against purified Tyro3, Axl, and Mer kinase domains.
Materials:
-
Recombinant human Tyro3, Axl, and Mer kinase domains
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (e.g., this compound) at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add kinase buffer, the specific TAM kinase, and the substrate peptide to each well of the plate.
-
Add the diluted test compound or DMSO (vehicle control) to the respective wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 1 hour at 30°C.
-
-
ADP Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic curve.
Cell-Based Phosphorylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block the ligand-induced phosphorylation of a TAM receptor in a cellular context.
Objective: To assess the cellular potency of a test compound in inhibiting Axl phosphorylation.
Materials:
-
Human cell line expressing Axl (e.g., A549 lung carcinoma cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant human Gas6 (Axl ligand)
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Axl (Tyr779), anti-total-Axl
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate A549 cells and grow to 80-90% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of the test compound or DMSO for 1-2 hours.
-
Stimulate the cells with Gas6 (e.g., 200 ng/mL) for 15 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the anti-phospho-Axl primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-Axl antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities for phospho-Axl and total Axl. Normalize the phospho-Axl signal to the total Axl signal. Determine the concentration-dependent inhibition of Axl phosphorylation.
Visualizations: Signaling Pathways and Workflows
Visual diagrams are essential for understanding the complex biological context and the experimental strategies.
Caption: Canonical TAM Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vitro Characterization of a TAM Inhibitor.
The Role of TAM Receptor Kinase Inhibitors in Cancer Biology: A Technical Guide
Disclaimer: The term "Tam-IN-2" does not correspond to a publicly recognized or scientifically documented molecule. This guide presumes that the query refers to inhibitors of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, a significant area of research in oncology. Herein, "TAM inhibitor" will be used to denote this class of therapeutic agents.
Executive Summary
The TAM (TYRO3, AXL, MERTK) receptor tyrosine kinases represent a critical signaling nexus in cancer progression, orchestrating a multitude of pro-tumorigenic processes including cell proliferation, survival, invasion, metastasis, and the establishment of an immunosuppressive tumor microenvironment.[1][2][3] Overexpression and activation of TAM kinases are frequently correlated with poor prognosis and resistance to conventional and targeted therapies across a wide range of solid and hematological malignancies.[4][5][6] Consequently, the development of small molecule inhibitors targeting this kinase family has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the role of TAM inhibitors in cancer biology, detailing their mechanism of action, summarizing key quantitative data, outlining essential experimental protocols, and visualizing the core signaling pathways.
The TAM Receptor Family in Cancer
The TAM family consists of three structurally related receptor tyrosine kinases: TYRO3, AXL, and MERTK.[4] Their activation is primarily mediated by the vitamin K-dependent ligands, Growth Arrest-Specific 6 (Gas6) and Protein S (Pros1), which bridge the receptors to phosphatidylserine exposed on the surface of apoptotic cells.[1] In the context of cancer, this signaling axis is often hijacked to promote tumorigenesis.
Key Roles of TAM Receptors in Cancer:
-
Oncogenic Signaling: Activation of TAM receptors triggers downstream signaling cascades, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways, which are fundamental for cell growth, proliferation, and survival.[1][4][6]
-
Metastasis and Invasion: TAM signaling, particularly through AXL, is a key driver of the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[1]
-
Therapeutic Resistance: Upregulation of TAM receptor signaling has been identified as a significant mechanism of acquired resistance to various cancer therapies, including chemotherapy, radiation, and targeted agents.[7]
-
Immune Evasion: TAM receptors, especially MERTK and AXL, are highly expressed on myeloid cells within the tumor microenvironment, such as macrophages and dendritic cells. Their activation promotes an immunosuppressive phenotype, dampening the anti-tumor immune response.[2][3]
Mechanism of Action of TAM Inhibitors
TAM inhibitors are broadly classified into two main categories:
-
Small Molecule Tyrosine Kinase Inhibitors (TKIs): These are the most common class of TAM inhibitors. They are ATP-competitive inhibitors that bind to the kinase domain of the TAM receptors, preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[8][9][10] Many TKIs exhibit activity against multiple TAM family members (pan-TAM inhibitors), while others show selectivity for specific receptors.
-
Monoclonal Antibodies: These biologic agents target the extracellular domain of the TAM receptors, blocking ligand binding and preventing receptor activation.
By inhibiting TAM receptor signaling, these agents can exert a dual effect on cancer: directly inhibiting tumor cell growth and proliferation, and modulating the tumor microenvironment to be more permissive to anti-tumor immunity.[3]
Quantitative Data: In Vitro Potency of TAM Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of several prominent TAM inhibitors against various cancer cell lines and kinases. These values are indicative of the in vitro potency of the compounds.
| Inhibitor | Target(s) | Cancer Cell Line | IC50 (nM) | Reference(s) |
| BMS-777607 | Pan-TAM, c-Met | GTL-16 (Gastric Carcinoma) | 20 | [3][11] |
| PC-3 (Prostate Cancer) | < 1 | [3][11] | ||
| DU145 (Prostate Cancer) | < 1 | [3][11] | ||
| U118MG (Glioblastoma) | ~12,500 (cellular assay) | [2] | ||
| SF126 (Glioblastoma) | ~12,500 (cellular assay) | [2] | ||
| UNC2025 | MERTK, FLT3 | 697 (B-cell ALL) | 2.7 (cellular pMERTK) | [1] |
| Molm-14 (AML) | 14 (cellular pFLT3) | [4] | ||
| A172 (Glioblastoma) | 50-400 (cellular viability) | [12] | ||
| SF188 (Glioblastoma) | 50-400 (cellular viability) | [12] | ||
| U251 (Glioblastoma) | 50-400 (cellular viability) | [12] | ||
| Sitravatinib (MGCD516) | AXL, MERTK, VEGFR, c-Kit, MET | Sarcoma Cell Lines (various) | 1-200 (biochemical) | [10] |
| R428 (Bemcentinib) | AXL | HeLa (Cervical Cancer) | 14 | [13] |
| NSCLC Cell Lines (panel) | 670 - >9610 | [7] | ||
| CE81T (Esophageal Squamous Cell Carcinoma) | 1980 | [8] | ||
| Cabozantinib (XL184) | AXL, MET, VEGFR2, RET, KIT, FLT3 | MV4-11 (AML) | 2.4 | [11] |
| MOLM-13 (AML) | 2.0 | [11] | ||
| CE81T (Esophageal Squamous Cell Carcinoma) | 4610 | [8] |
| Inhibitor | Kinase Target | Biochemical IC50 (nM) | Reference(s) |
| BMS-777607 | AXL | 1.1 | [3][11] |
| TYRO3 | 4.3 | [3][11] | |
| c-Met | 3.9 | [11] | |
| Ron | 1.8 | [11] | |
| UNC2025 | MERTK | 0.74 | [4][14] |
| FLT3 | 0.8 | [4][14] | |
| AXL | 122 | [4][14] | |
| TYRO3 | 301 | [5] | |
| Sitravatinib (MGCD516) | AXL | 1.5 - 20 | [7] |
| MERTK | 1.5 - 20 | [7] | |
| VEGFR | 1.5 - 20 | [7] | |
| KIT | 1.5 - 20 | [7] | |
| MET | 1.5 - 20 | [7] | |
| R428 (Bemcentinib) | AXL | 14 | [4] |
| Cabozantinib (XL184) | AXL | 7 | [1][3] |
| MET | 1.3 | [1][3] | |
| VEGFR2 | 0.035 | [1][3] | |
| RET | 5.2 | [1] | |
| KIT | 4.6 | [1] | |
| FLT3 | 11.3 | [1] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to assess the cytotoxic or cytostatic effects of a TAM inhibitor on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
TAM inhibitor stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]
-
Compound Treatment: Prepare serial dilutions of the TAM inhibitor in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Addition of Reagent:
-
For MTT assay: Add MTT solution to each well and incubate for 1-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[16] After incubation, add the solubilization solution to dissolve the formazan crystals.[16]
-
For MTS assay: Add the MTS reagent directly to the culture medium and incubate for 1-4 hours. The formazan product is soluble in the culture medium.[17]
-
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS).[17][18]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability data against the logarithm of the inhibitor concentration to determine the IC50 value.
Western Blotting for TAM Signaling Pathway Analysis
This protocol is used to determine the effect of a TAM inhibitor on the phosphorylation status of TAM receptors and their downstream signaling proteins.
Materials:
-
Cancer cells treated with the TAM inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total and phosphorylated forms of TYRO3, AXL, MERTK, AKT, ERK, etc.
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the TAM inhibitor for the desired time. Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[9]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AXL) overnight at 4°C with gentle agitation.[9][19]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[9]
-
Detection: Wash the membrane again and then add the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.[9]
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with antibodies against total proteins (e.g., total AXL) or a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
In Vivo Xenograft Tumor Model
This protocol is used to evaluate the anti-tumor efficacy of a TAM inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
TAM inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia and surgical equipment (if applicable)
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the immunocompromised mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor volume regularly using calipers.
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer the TAM inhibitor (e.g., by oral gavage or intraperitoneal injection) and the vehicle control according to the predetermined dosing schedule and duration.
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study. The primary endpoint is often tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as western blotting or immunohistochemistry, to assess the in vivo target engagement of the inhibitor.
Visualizing TAM Signaling and Experimental Workflows
TAM Receptor Signaling Pathway
Caption: TAM Receptor Signaling Pathway and Point of Inhibition.
Experimental Workflow for TAM Inhibitor Evaluation
Caption: Preclinical Evaluation Workflow for a Novel TAM Inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Potent and Selective Dual Inhibitor of AXL and MERTK Possesses Both Immunomodulatory and Tumor-Targeted Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cabozantinib (XL184) and R428 (BGB324) Inhibit the Growth of Esophageal Squamous Cell Carcinoma (ESCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Synthesis and Initial Evaluation of MerTK Targeted PET Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adooq.com [adooq.com]
- 11. researchgate.net [researchgate.net]
- 12. MERTK Inhibition Induces Polyploidy and Promotes Cell Death and Cellular Senescence in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. R428, a selective small molecule inhibitor of Axl kinase, blocks tumor spread and prolongs survival in models of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Tyrosine-protein kinase receptor TYRO3 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Pharmacology of TAM Kinase Inhibitors, with a Focus on Tam-IN-2
Disclaimer: Publicly available information on the specific compound "Tam-IN-2" is limited and primarily originates from patent literature. This guide provides a detailed analysis of the available data on this compound, supplemented with a broader overview of the pharmacology of the TAM (Tyro3, Axl, Mer) kinase inhibitor class to provide a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction to the TAM Family of Receptor Tyrosine Kinases
The TAM family of receptor tyrosine kinases, comprising Tyro3, Axl, and Mer, are key regulators of cellular homeostasis. These receptors and their ligands, Gas6 (Growth Arrest-Specific 6) and Protein S, are integral to processes such as cell survival, proliferation, and the clearance of apoptotic cells. Dysregulation of TAM signaling is implicated in the pathogenesis of various diseases, including cancer and autoimmune disorders, making them attractive therapeutic targets. In oncology, overexpression of TAM kinases is often associated with tumor progression, metastasis, and the development of resistance to conventional therapies.
Pharmacology of this compound
This compound is a potent inhibitor of the TAM family of receptor tyrosine kinases. It is identified in patent literature as a pyrrolotriazine compound, specifically designated as compound 0904 in patent US 20170275290 A1.
Mechanism of Action
As a TAM inhibitor, this compound is designed to block the kinase activity of Tyro3, Axl, and Mer. By binding to the ATP-binding site of the kinase domain, it prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the pro-survival and pro-proliferative signals mediated by these receptors.
Quantitative Data
The following table summarizes the reported inhibitory activity of this compound and other representative TAM kinase inhibitors.
| Compound Name | Tyro3 IC50 (nM) | Axl IC50 (nM) | Mer IC50 (nM) | Other Notable Targets (IC50 in nM) |
| This compound | Data not publicly available in searched resources | Data not publicly available in searched resources | Data not publicly available in searched resources | A pyrrolotriazine compound from patent US 20170275290 A1[1][2] |
| Cabozantinib | - | 7 | - | VEGFR2 (0.035), c-Met (1.3), Kit (4.6), Flt3 (11.3)[1] |
| UNC4203 | 42 | 140 | 1.2 | FLT3 (90)[1] |
| PF-07265807 | 21.6 | 6.1 | 13.2 | c-Met |
| BPR5K230 | - | 9.2 | 4.1 | - |
| Adrixetinib (Q702) | - | - | - | Axl/Mer/CSF1R inhibitor |
| AXL-IN-13 | - | 1.6 | - | - |
Note: Specific IC50 values for this compound against individual TAM kinases are not detailed in the publicly accessible portions of the cited patent. The table includes data for other well-characterized TAM inhibitors to provide a comparative context.
Signaling Pathways and Experimental Workflows
TAM Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway downstream of TAM receptor activation, which is the target of inhibitors like this compound.
Caption: TAM Receptor Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow for TAM Kinase Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel TAM kinase inhibitor.
Caption: General Experimental Workflow for Preclinical TAM Kinase Inhibitor Evaluation.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified TAM kinase enzymes.
Methodology:
-
Recombinant human Tyro3, Axl, or Mer kinase is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.
-
The test compound (e.g., this compound) is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence-based assays (e.g., TR-FRET): Using a fluorescently labeled substrate and a phosphorylation-specific antibody to detect the phosphorylated product.
-
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Phosphorylation Assay
Objective: To confirm target engagement and measure the inhibition of TAM receptor phosphorylation in a cellular context.
Methodology:
-
A cell line that endogenously or exogenously expresses the target TAM receptor (e.g., Axl) is cultured.
-
Cells are serum-starved to reduce baseline receptor activation.
-
The cells are pre-incubated with various concentrations of the test compound.
-
The TAM receptor is then stimulated with its ligand (e.g., Gas6) to induce phosphorylation.
-
Cells are lysed, and the protein concentration is determined.
-
The level of phosphorylated TAM receptor is measured using techniques such as:
-
Western Blotting: Using a primary antibody specific for the phosphorylated form of the receptor.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A quantitative method using a capture antibody and a detection antibody specific for the phosphorylated receptor.
-
-
The results are normalized to the total amount of the TAM receptor protein.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy and tolerability of the test compound in a living organism.
Methodology:
-
Human cancer cells that overexpress a TAM kinase are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a palpable size.
-
The mice are randomized into treatment and control groups.
-
The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as western blotting or immunohistochemistry, to assess target modulation (pharmacodynamics).
-
The anti-tumor efficacy is determined by comparing the tumor growth in the treatment group to the control group.
Conclusion
This compound represents a targeted therapeutic agent directed against the TAM family of receptor tyrosine kinases. While specific quantitative data for this compound is not widely available in the public domain beyond its mention in patent literature, the established role of TAM kinases in cancer progression underscores the therapeutic potential of this and other similar inhibitors. The experimental protocols outlined provide a standard framework for the preclinical evaluation of such targeted therapies, from initial biochemical screening to in vivo efficacy studies. Further research and publication of data on this compound will be necessary to fully elucidate its pharmacological profile and clinical potential.
References
Methodological & Application
Application Notes and Protocols for TAM Receptor Inhibition in Cell Culture
A Note on "Tam-IN-2": Extensive searches for an experimental agent specifically named "this compound" did not yield any results in the scientific literature. It is plausible that this is a typographical error or an internal compound name not yet in the public domain. The following application notes and protocols are therefore based on the principles of targeting the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases with a representative small molecule inhibitor.
Introduction to TAM Receptor Kinases
The TAM family of receptor tyrosine kinases—Tyro3, Axl, and Mer—are crucial regulators of cellular homeostasis in mature tissues.[1][2] These receptors and their ligands, Growth Arrest-Specific 6 (Gas6) and Protein S (Pros1), are integral to processes such as the clearance of apoptotic cells and the modulation of the innate immune response.[2][3] In the context of oncology, aberrant TAM signaling is frequently associated with cancer progression, metastasis, therapy resistance, and the suppression of anti-tumor immunity, making them a compelling target for therapeutic intervention.[4][5][6]
Oncogenic signaling by TAM receptors often leads to the activation of downstream pathways including the PI3K/AKT, MEK/ERK, and JAK/STAT pathways, which promote cancer cell proliferation and survival.[4][5] Furthermore, TAM receptors expressed on immune cells within the tumor microenvironment, such as macrophages and dendritic cells, contribute to an immunosuppressive milieu.[6][7] Inhibition of TAM signaling can therefore have a dual effect: directly inhibiting tumor cell growth and enhancing the anti-tumor immune response.[6]
Signaling Pathways and Experimental Workflow
To effectively study the impact of a TAM inhibitor in a cell culture setting, it is essential to understand the underlying signaling pathways and to follow a structured experimental workflow.
Quantitative Data Summary
The effects of TAM receptor activation and inhibition can be quantified through various in vitro assays. The following tables summarize the key functions of TAM receptors and the expected outcomes of their inhibition.
| TAM Receptor Function | Associated Downstream Pathways | Cellular Outcome |
| Proliferation & Survival | PI3K/AKT, MEK/ERK, JAK/STAT[4][5] | Increased cell number, prevention of apoptosis |
| Metastasis & Migration | RHO, FAK1[5] | Increased cell motility and invasion |
| Therapy Resistance | AXL-mediated bypass signaling[4][6] | Resistance to EGFR, PI3K, and MAPK inhibitors |
| Immune Suppression | JAK/STAT-mediated SOCS1/3 induction[1][2] | Dampened innate immune responses, M2 macrophage polarization |
| Parameter | Assay | Expected Effect of TAM Inhibition |
| Cell Viability | MTT, CTG, Trypan Blue | Decrease in viable cell number |
| Apoptosis | Caspase-3/7 Assay, Annexin V Staining | Increase in apoptotic cells |
| Target Engagement | Western Blot (p-Axl, p-Mer) | Decrease in receptor phosphorylation |
| Downstream Signaling | Western Blot (p-AKT, p-ERK) | Decrease in downstream pathway activation |
| Cell Migration | Transwell Assay, Wound Healing Assay | Inhibition of cell migration and invasion |
| Immune Activation | Co-culture with macrophages; cytokine measurement (ELISA) | Shift from M2 to M1 macrophage phenotype, altered cytokine profile |
Experimental Protocols
General Protocol for Cell Culture Treatment with a TAM Inhibitor
This protocol provides a general framework for treating adherent cancer cell lines with a representative TAM kinase inhibitor. Optimization of cell density, inhibitor concentration, and incubation time is recommended for each specific cell line and inhibitor.
Materials:
-
Cancer cell line with known TAM receptor expression (e.g., A549, MDA-MB-231)
-
Complete growth medium (e.g., DMEM or RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)[8]
-
TAM Kinase Inhibitor (e.g., Zanzalintinib)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well, 24-well, or 6-well tissue culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture Maintenance:
-
Inhibitor Stock Preparation:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of the TAM inhibitor in sterile DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into the appropriate culture plates at a predetermined density to ensure they are in the exponential growth phase during treatment.
-
For 96-well plates (Viability Assays): 3,000 - 10,000 cells per well.
-
For 6-well plates (Protein Analysis): 250,000 - 500,000 cells per well.
-
-
Allow cells to adhere and recover for 18-24 hours at 37°C.
-
-
Inhibitor Treatment:
-
On the day of treatment, prepare serial dilutions of the TAM inhibitor in complete growth medium from the stock solution. Also, prepare a vehicle control using the same final concentration of DMSO (typically ≤ 0.1%).
-
Carefully aspirate the old medium from the wells.
-
Add the medium containing the inhibitor or vehicle control to the respective wells.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Cell Viability (MTT Assay): After the incubation period, add MTT reagent to each well, incubate for 2-4 hours, then add solubilization solution. Read the absorbance at the appropriate wavelength.
-
Western Blotting: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration, run samples on an SDS-PAGE gel, transfer to a membrane, and probe with antibodies against p-Axl, Axl, p-AKT, AKT, etc.
-
Migration Assay (Transwell): Seed cells in the upper chamber of a Transwell insert in serum-free media containing the inhibitor. Add complete media to the lower chamber. After incubation, fix and stain the cells that have migrated through the membrane and count them.
-
Impact on the Tumor Microenvironment
TAM inhibition not only affects cancer cells directly but also modulates the tumor microenvironment, particularly by altering the function of tumor-associated macrophages (TAMs).
By inhibiting TAM receptors on macrophages, these inhibitors can shift their polarization from an immunosuppressive M2-like phenotype to a pro-inflammatory, anti-tumor M1-like phenotype.[9] This shift enhances the recruitment and activation of other immune cells, such as T cells, leading to a more robust anti-tumor immune response.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Biology of the TAM Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAM receptor signaling and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAM-ing T cells in the tumor microenvironment: implications for TAM receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAM Receptor Inhibition–Implications for Cancer and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. portlandpress.com [portlandpress.com]
- 8. unco.edu [unco.edu]
- 9. The Role of TAM Family Receptors in Immune Cell Function: Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Tamoxifen and Combination Therapy with Interleukin-2 in Mouse Models
A Note on "Tam-IN-2": The term "this compound" does not correspond to a recognized scientific compound or standard experimental nomenclature. Based on available research, it is likely a shorthand for the combined use of Tam oxifen and In terleukin-2 (IL-2) in experimental models. These application notes provide detailed protocols for the use of Tamoxifen as a single agent, a common application in genetically engineered mouse models, and for its combination with Interleukin-2 in a cancer immunotherapy context.
Section 1: Tamoxifen for Inducible Gene Regulation in Mouse Models (Cre-loxP System)
Tamoxifen is a selective estrogen receptor modulator (SERM) widely used to induce temporal and tissue-specific gene recombination in mouse models expressing Cre recombinase fused to a modified estrogen receptor ligand-binding domain (Cre-ERT2).
Mechanism of Action
In the absence of a ligand, the Cre-ERT2 fusion protein is sequestered in the cytoplasm in an inactive state through its association with heat shock proteins.[1] Upon administration, Tamoxifen is metabolized in the liver to its active form, 4-hydroxytamoxifen (4-OHT).[1] 4-OHT binds to the ERT2 domain, causing a conformational change that leads to the dissociation of heat shock proteins. This allows the Cre-ERT2 protein to translocate to the nucleus, where the Cre recombinase excises DNA sequences flanked by loxP sites ("floxed" alleles), enabling inducible gene knockout or expression.
Caption: Tamoxifen-inducible Cre-loxP signaling pathway.
Experimental Protocols
1. Preparation of Tamoxifen for Injection
-
Materials:
-
Tamoxifen powder (e.g., Sigma-Aldrich)
-
Corn oil or sunflower oil (sterile)
-
Ethanol (100%)
-
50 ml conical tubes
-
Rotating wheel or sonicator
-
Syringes and needles (e.g., 21-22 gauge)
-
-
Protocol:
-
Weigh the desired amount of Tamoxifen powder.
-
Prepare a stock solution by suspending Tamoxifen powder in corn oil to a final concentration of 10 mg/mL.
-
To aid dissolution, sonicate the mixture or place it on a rotating wheel overnight at room temperature, protected from light.
-
Store the Tamoxifen solution in aliquots at -20°C, protected from light.
-
Before injection, thaw the required aliquot and warm it to room temperature or 37°C.
-
2. Administration of Tamoxifen
Several methods of administration are available, each with its own advantages and disadvantages.
| Administration Route | Dosage | Frequency | Advantages | Disadvantages |
| Intraperitoneal (IP) Injection | 0.2 mg/gram body weight | 2 injections on subsequent days | Precise dosing, rapid absorption | Can be stressful for the animals, risk of organ puncture |
| Oral Gavage (OG) | 100 mg/kg body weight | 1-5 consecutive days | Controlled dosing | Requires skill, can cause esophageal injury |
| In Chow | 400 mg/kg of food | Ad libitum | Less stressful, easy to administer | Dosage depends on food intake, which can vary |
| In Drinking Water | 0.5-1 mg/mL | Ad libitum | Non-invasive | Unstable in water, dosage varies with water consumption |
| Palatable Formulations | 40-80 mg/kg | Daily for 5 days | Refined, less stressful method | Requires training for voluntary consumption |
Protocol for Intraperitoneal (IP) Injection:
-
Gently restrain the mouse.
-
Using a 1 mL syringe with a 21-gauge needle, draw up the calculated volume of the Tamoxifen solution.
-
Inject the solution into the lower quadrant of the abdomen, being careful to avoid internal organs.
Protocol for Oral Gavage:
-
Use a 1 mL syringe with a 22-gauge feeding needle.
-
Hold the mouse by the scruff of the neck to immobilize its head.
-
Gently insert the feeding needle into the mouth, over the tongue, to a depth of approximately 1 cm.
-
Slowly deliver the solution.
Considerations and Troubleshooting
-
Toxicity: Tamoxifen can be toxic, especially at high doses. Monitor mice for weight loss, lethargy, or other signs of distress. Pregnant females are particularly sensitive, and administration can lead to fetal death.
-
Recombination Efficiency: The efficiency of Cre-mediated recombination can vary depending on the mouse strain, the target gene, the dose and duration of Tamoxifen treatment, and the level of Cre-ERT2 expression.[2] It is recommended to perform pilot studies to optimize the protocol for your specific model.
-
Animal Welfare: Whenever possible, consider refined administration methods like palatable formulations to reduce animal stress.[3][4][5]
Section 2: Combination Therapy of Tamoxifen and Interleukin-2 in a Mouse Tumor Model
This section details a protocol for a combination therapy study using Tamoxifen and Interleukin-2 (IL-2) to treat established pulmonary metastases in a murine fibrosarcoma model.[6] This combination has been shown to have a synergistic anti-tumor effect.[6][7]
Experimental Design and Workflow
Caption: Experimental workflow for Tamoxifen and IL-2 combination therapy.
Experimental Protocols
1. Mouse Model and Tumor Induction
-
Mouse Strain: C57BL/6 female mice.
-
Tumor Cell Line: MCA-106 murine fibrosarcoma.
-
Protocol:
-
On day 0, inject 5 x 105 MCA-106 tumor cells into the tail vein of each mouse to induce pulmonary metastases.
-
2. Preparation and Administration of Therapeutics
-
Interleukin-2 (IL-2):
-
Preparation: Reconstitute recombinant IL-2 in a suitable buffer (e.g., saline).
-
Dosage: 50,000 units per mouse.
-
Administration: Intraperitoneal (IP) injection, twice a day from day 3 through day 12.
-
-
Tamoxifen:
-
Preparation: Dissolve Tamoxifen in the drinking water at a concentration of 2 units/mL.
-
Administration: Provide ad libitum from day 3 for the duration of the experiment.
-
3. Treatment Groups
-
Group 1 (Control): Saline solution (IP) + plain drinking water.
-
Group 2 (IL-2 only): IL-2 (IP) + plain drinking water.
-
Group 3 (Tamoxifen only): Saline solution (IP) + Tamoxifen-treated drinking water.
-
Group 4 (Combination): IL-2 (IP) + Tamoxifen-treated drinking water.
4. Endpoint Analysis
-
On day 18, euthanize all mice.
-
Harvest the lungs and enumerate the number of pulmonary metastases.
Quantitative Data Summary
The following table summarizes the efficacy of the different treatment regimens in reducing pulmonary metastases.[6]
| Treatment Group | Mean Number of Metastases | % Reduction vs. Control | p-value vs. Control |
| Saline (Control) | - | - | - |
| IL-2 | - | 66% | < 0.0002 |
| Tamoxifen | - | 30% | < 0.005 |
| IL-2 + Tamoxifen | - | 95% | < 0.0002 |
Note: The original study did not provide the mean number of metastases, only the percentage reduction.
Statistical Significance of Combination Therapy:
-
IL-2 + Tamoxifen vs. IL-2 alone: p < 0.02
-
IL-2 + Tamoxifen vs. Tamoxifen alone: p < 0.0003
These results demonstrate a significant synergistic effect of combining Tamoxifen and IL-2 in this tumor model.[6]
Section 3: Safety and Toxicity
-
Tamoxifen: As a known human carcinogen, teratogen, and mutagen, Tamoxifen must be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[8] Procedures with a potential for aerosolization should be performed in a chemical fume hood.[8] In animal studies, mice do not typically show visual signs of acute toxicity after administration.[8] However, long-term or high-dose administration can lead to side effects.
-
Interleukin-2: The toxicity of IL-2 is dose-dependent and can include vascular leak syndrome and effects on various organ systems. The dosage used in the described protocol is for a murine model and should be carefully considered in the context of the specific experimental goals.
These application notes are intended to provide a comprehensive guide for researchers. It is essential to adapt these protocols to the specific requirements of your experimental design and to adhere to all institutional guidelines for animal care and safety.
References
- 1. Refined protocols of tamoxifen injection for inducible DNA recombination in mouse astroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A phase II study of tamoxifen combined with cisplatin-interleukin 2 and alpha-interferon in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japanwithlovestore.com [japanwithlovestore.com]
- 6. Tamoxifen potentiates in vivo antitumor activity of interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tamoxifen potentiates in vivo antitumor activity of interleukin-2. | Semantic Scholar [semanticscholar.org]
- 8. The Role of TAMs in the Regulation of Tumor Cell Resistance to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of TAM Receptor Inhibitors
A Note on "Tam-IN-2": Publicly available scientific literature and databases do not contain information on a specific compound designated "this compound." The following application notes and protocols are based on the broader class of TAM (Tyro3, Axl, Mer) receptor tyrosine kinase inhibitors, as it is presumed that "this compound" may refer to an inhibitor of this family. Researchers should adapt these guidelines to the specific characteristics of their inhibitor of interest.
Introduction
The TAM family of receptor tyrosine kinases, comprising Tyro3, Axl, and Mer, are crucial regulators of cellular homeostasis in various tissues.[1][2] Their signaling is implicated in the clearance of apoptotic cells, regulation of the innate immune response, and cell survival.[2][3][4] Dysregulation of TAM signaling is strongly associated with cancer progression, metastasis, and resistance to therapy, making TAM kinases attractive targets for drug development.[2] Aberrantly high TAM signaling is often observed in various cancers, contributing to an immunosuppressive tumor microenvironment.[5][6] This document provides detailed protocols and data presentation guidelines for the in vivo evaluation of TAM receptor inhibitors.
Mechanism of Action and Signaling Pathway
TAM receptors are activated by their ligands, Gas6 (Growth arrest-specific 6) and Protein S.[4] This activation leads to the autophosphorylation of the kinase domain and the initiation of downstream signaling cascades, most notably the PI3K/Akt pathway, which promotes cell survival and proliferation.[1][2] In immune cells like dendritic cells, TAM receptor activation can also lead to the induction of suppressors of cytokine signaling (SOCS1 and SOCS3), which dampen the innate immune response.[1][2][3][7]
Below is a diagram illustrating the canonical TAM receptor signaling pathway.
Caption: Canonical TAM Receptor Signaling Pathway.
Experimental Protocols
This protocol describes the preparation of a TAM inhibitor for intraperitoneal injection in a mouse model. The specific vehicle and concentration will need to be optimized based on the inhibitor's solubility and stability.
Materials:
-
TAM inhibitor compound
-
Vehicle (e.g., corn oil, 0.5% methylcellulose, DMSO)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-gauge)
-
Sonicator or vortex mixer
-
Scale
Procedure:
-
Determine the required dose of the TAM inhibitor based on preliminary in vitro data and literature on similar compounds. Doses can range from 2.5 mg/kg to 100 mg/kg.[8][9]
-
Weigh the appropriate amount of the inhibitor and place it in a sterile microcentrifuge tube.
-
Add the desired volume of the vehicle to achieve the final concentration. For example, for a 10 mg/ml stock solution to be administered at 100 mg/kg to a 25g mouse, you would need to inject 250 µL.[9]
-
If using a suspension, thoroughly mix by vortexing or sonication until a uniform suspension is achieved. Ensure the inhibitor remains in suspension for the duration of the injections.
-
Prepare fresh formulations daily or assess stability for longer-term storage at an appropriate temperature.
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a TAM inhibitor in a subcutaneous xenograft model.
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are typically used for xenograft studies.
Procedure:
-
Cell Culture and Implantation:
-
Culture a cancer cell line with known TAM receptor expression (e.g., BT-474 for breast cancer).
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Below is a diagram illustrating a general workflow for an in vivo efficacy study.
Caption: General Experimental Workflow for In Vivo Efficacy Studies.
Data Presentation
Quantitative data from in vivo studies should be summarized in tables for clarity and ease of comparison.
Table 1: Representative Dosing and Administration for In Vivo Studies of TAM Inhibitors
| Compound/Drug | Dosage | Administration Route | Dosing Schedule | Animal Model | Reference |
| Tamoxifen (TAM) | 2.5 mg/kg | Intraperitoneal (I.P.) | 2 days/week | EAC-bearing mice | [8] |
| Tamoxifen (TAM) | 1.0 mg/mouse | Intraperitoneal (I.P.) | 3 times per week | BALB/c athymic mice with BT-474 xenografts | [10] |
| Tamoxifen (TAM) | 100 mg/kg | Intraperitoneal (I.P.) | Once daily for 1, 2, 3, or 5 consecutive days | C57BL/6NRj mice | [9] |
| Tamoxifen (TAM) | 80 mg/kg (total dose) | Intraperitoneal (I.P.) | 1 mg/day for 2 days | Transgenic mice | [11] |
Table 2: Example of Tumor Growth Inhibition Data
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 8 | 1250 ± 150 | - |
| TAM Inhibitor (10 mg/kg) | 8 | 750 ± 100 | 40 |
| TAM Inhibitor (30 mg/kg) | 8 | 400 ± 75 | 68 |
| Positive Control | 8 | 350 ± 60 | 72 |
Note: The data in Table 2 is illustrative and will vary depending on the specific inhibitor, tumor model, and experimental conditions.
Conclusion
The protocols and guidelines presented here provide a framework for the in vivo evaluation of TAM receptor inhibitors. Careful optimization of the formulation, dosing regimen, and choice of animal model is critical for obtaining robust and reproducible data. The provided diagrams and tables serve as templates for visualizing experimental workflows and presenting key findings in a clear and concise manner. These studies are essential for advancing our understanding of the therapeutic potential of targeting TAM signaling in diseases such as cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Biology of the TAM Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAM receptor signaling and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAM Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of TAMs in Tumor Microenvironment and New Research Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAM receptor signaling and viral infection [lemkelab.org]
- 8. researchgate.net [researchgate.net]
- 9. Refined protocols of tamoxifen injection for inducible DNA recombination in mouse astroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo effects of combination of Trastuzumab (Herceptin) and Tamoxifen in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tamoxifen administration routes and dosage for inducible Cre-mediated gene disruption in mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Tam-IN-2 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing Western blot analysis on cells treated with Tam-IN-2, a potent inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. These application notes will guide researchers in assessing the efficacy of this compound by monitoring the phosphorylation status of key downstream signaling proteins.
Introduction
The TAM receptor tyrosine kinases—Tyro3, Axl, and Mer—are critical regulators of the innate immune response and are involved in processes such as the clearance of apoptotic cells and the inhibition of inflammation.[1][2] Dysregulation of TAM signaling is implicated in various diseases, including cancer, making them attractive therapeutic targets.[3][4] this compound is a small molecule inhibitor designed to target this family of kinases. Upon activation by their ligands, such as Gas6 and Protein S, TAM receptors dimerize and autophosphorylate, initiating downstream signaling cascades, primarily through the PI3K/Akt and JAK/STAT pathways.[4][5][6] Western blotting is a fundamental technique to elucidate the mechanism of action of inhibitors like this compound by quantifying the changes in protein phosphorylation.
Signaling Pathway
The diagram below illustrates the canonical signaling pathway mediated by TAM receptors and the expected point of inhibition by this compound.
Experimental Workflow
The following diagram outlines the key steps for the Western blot analysis of this compound treated cells.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
1. Materials and Reagents
-
Cell Line: A cell line expressing one or more TAM receptors (e.g., various cancer cell lines).
-
This compound: Prepare stock solutions in an appropriate solvent (e.g., DMSO).
-
Positive Control: A known pan-TAM inhibitor such as BMS777607 can be used.[5]
-
Cell Culture Medium and Supplements: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer (150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris pH 8.0) supplemented with protease and phosphatase inhibitor cocktails.[1]
-
Protein Assay Kit: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Appropriate percentage for the target proteins.
-
Transfer Buffer: Standard Tris-Glycine transfer buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Use BSA for phospho-antibodies.[1]
-
Primary Antibodies:
-
Rabbit anti-phospho-Axl (pY779)
-
Rabbit anti-phospho-Mer (pY749)
-
Rabbit anti-phospho-Tyro3
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Total Axl, Mer, Tyro3, Akt, and STAT3 antibodies for normalization.
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
2. Cell Treatment
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours prior to treatment, if necessary, to reduce basal signaling.
-
Treat cells with varying concentrations of this compound for the desired time course (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
For experiments investigating ligand-stimulated phosphorylation, add the TAM ligand (e.g., Gas6) for a short period (e.g., 15-30 minutes) before cell lysis.
3. Cell Lysis and Protein Quantification
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
4. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer and 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. (Refer to the antibody datasheet for recommended dilutions, typically 1:1000).
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ). Normalize the intensity of the phospho-protein bands to the corresponding total protein bands and/or the loading control.
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the Western blot analysis. The values are representative examples and should be replaced with experimental data.
| Treatment Group | p-Axl / Total Axl (Relative Densitometry) | p-Akt / Total Akt (Relative Densitometry) | p-STAT3 / Total STAT3 (Relative Densitometry) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (10 nM) | 0.65 | 0.70 | 0.75 |
| This compound (100 nM) | 0.20 | 0.25 | 0.30 |
| This compound (1 µM) | 0.05 | 0.10 | 0.12 |
| BMS777607 (1 µM) | 0.10 | 0.15 | 0.18 |
Troubleshooting
-
High Background: Ensure adequate blocking and washing steps. Optimize antibody concentrations.
-
Weak or No Signal: Check protein transfer efficiency. Ensure the primary antibody is specific to the target and the secondary antibody is compatible. Use a positive control cell lysate.
-
Non-specific Bands: Optimize antibody dilution and blocking conditions. Use a more specific antibody if necessary.
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the cellular effects of this compound and gain valuable insights into its mechanism of action as a TAM receptor inhibitor.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Inhibition of STAT3 by 2-Methoxyestradiol suppresses M2 polarization and protumoral functions of macrophages in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two-Front War on Cancer—Targeting TAM Receptors in Solid Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylserine Sensing by TAM Receptors Regulates AKT-dependent Chemoresistance and PD-L1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Flow Cytometry Analysis Following Tam-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tam-IN-2 is a novel small molecule inhibitor targeting the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and downstream signaling pathways, including the mTOR (mammalian target of rapamycin) pathway. These pathways are frequently dysregulated in various cancers, contributing to cell proliferation, survival, and drug resistance. Flow cytometry is an indispensable tool for elucidating the cellular effects of targeted therapies like this compound. This document provides detailed protocols for assessing apoptosis, cell cycle progression, and the inhibition of specific signaling proteins using flow cytometry after this compound treatment.
Mechanism of Action
This compound exerts its anti-cancer effects by a dual mechanism. It directly inhibits the kinase activity of TAM receptors, which are key players in cell survival, migration, and immune suppression.[1] Additionally, it modulates the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth and proliferation.[2] Inhibition of these pathways by this compound is expected to induce apoptosis and cause cell cycle arrest in cancer cells.
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry analyses of cancer cells treated with this compound. These data are illustrative and may vary depending on the cell line and experimental conditions.
Table 1: Induction of Apoptosis in MCF-7 Cells Treated with this compound
| Treatment | Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 50 | 75.6 ± 3.5 | 15.8 ± 2.2 | 8.6 ± 1.3 |
| This compound | 100 | 52.1 ± 4.2 | 30.2 ± 3.1 | 17.7 ± 2.8 |
| This compound | 200 | 28.9 ± 3.8 | 45.5 ± 4.5 | 25.6 ± 3.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Analysis of U87 Glioblastoma Cells Treated with this compound
| Treatment | Time (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 24 | 51.0 ± 2.5 | 12.3 ± 1.6 | 27.4 ± 1.1 |
| This compound (100 nM) | 24 | 59.1 ± 2.6 | 15.4 ± 0.9 | 17.9 ± 2.4 |
| Vehicle Control | 48 | 50.5 ± 2.8 | 12.8 ± 1.9 | 26.7 ± 1.5 |
| This compound (100 nM) | 48 | 67.2 ± 1.5 | 15.1 ± 1.7 | 11.7 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments and are based on previously published data for mTOR inhibitors.[3]
Table 3: Inhibition of mTOR Signaling in Jurkat Cells
| Treatment | Concentration (nM) | % p-S6 Ribosomal Protein (Ser235/236) Positive Cells |
| Vehicle Control | - | 92.1 ± 3.3 |
| This compound | 50 | 65.4 ± 4.1 |
| This compound | 100 | 38.2 ± 3.7 |
| This compound | 200 | 15.9 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic or necrotic cells.[4][5][6][7]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cancer cells
-
Flow cytometer
Procedure:
-
Seed cancer cells and treat with various concentrations of this compound for the desired time period.
-
Harvest cells, including any floating cells from the supernatant, by centrifugation at 300 x g for 5 minutes.[8]
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Data Analysis:
-
Viable cells: Annexin V- and PI-
-
Early apoptotic cells: Annexin V+ and PI-
-
Late apoptotic/necrotic cells: Annexin V+ and PI+
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2][9][10][11][12]
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ice-cold ethanol
-
PBS
-
Treated and untreated cancer cells
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound as required.
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cell pellet with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the pellet in 500 µL of PBS.
-
Fix the cells by adding 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.
-
Incubate the cells on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks.
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer using a linear scale for DNA content.
Protocol 3: Intracellular Staining for Phosphorylated Proteins (e.g., p-S6)
This protocol allows for the detection of changes in the phosphorylation status of intracellular signaling proteins.[13][14][15][16][17]
Materials:
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol or a saponin-based buffer)
-
Fluorochrome-conjugated primary antibody against the phosphorylated protein of interest (e.g., anti-p-S6 Ribosomal Protein (Ser235/236))
-
Isotype control antibody
-
Staining Buffer (e.g., PBS with 2% FBS)
-
Treated and untreated cancer cells
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the appropriate duration.
-
Harvest and wash the cells with PBS.
-
Fix the cells with Fixation Buffer for 10-15 minutes at room temperature.
-
Wash the cells with Staining Buffer.
-
Permeabilize the cells by adding ice-cold Permeabilization Buffer and incubating on ice for 30 minutes.
-
Wash the cells twice with Staining Buffer to remove the permeabilization reagent.
-
Resuspend the cell pellet in 100 µL of Staining Buffer.
-
Add the fluorochrome-conjugated anti-phospho-protein antibody or the corresponding isotype control.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with Staining Buffer.
-
Resuspend the cells in an appropriate volume of Staining Buffer for flow cytometry analysis.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microfluidic Cell Cycle Analysis of Spread Cells by DAPI Staining [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Multiparametric Analysis of Apoptosis by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of mTORC1/mTORC2 inhibition on T cell function: potential role in graft-versus-host disease control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Regulation of tumor-associated macrophage (TAM) differentiation by NDRG2 expression in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bu.edu [bu.edu]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. embopress.org [embopress.org]
- 16. researchgate.net [researchgate.net]
- 17. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the PI3K/Akt/mTOR Pathway
A Note to Researchers:
Extensive searches for a specific inhibitor designated "Tam-IN-2" did not yield any publicly available information. The scientific literature and chemical databases do not contain data, including mechanism of action, IC50 values, or experimental protocols, for a molecule with this name in the context of PI3K/Akt/mTOR pathway research.
The acronym "TAM" in the context of cancer research and signaling pathways predominantly refers to the Tyro3, Axl, and Mer receptor tyrosine kinases . These play a crucial role in various cellular processes, including proliferation, survival, and immune regulation, and can indirectly influence the PI3K/Akt/mTOR pathway. However, "TAM" does not refer to a specific small molecule inhibitor of this pathway.
Therefore, this document will provide a comprehensive guide on utilizing well-characterized inhibitors to study the PI3K/Akt/mTOR pathway, a critical signaling cascade in cellular growth and cancer biology. The principles and protocols outlined here are broadly applicable and can be adapted for novel inhibitors once their specific properties are determined.
Introduction to the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1]
The pathway is activated by upstream signals from receptor tyrosine kinases (RTKs), G protein-coupled receptors, and some oncogenes like Ras. This activation leads to the recruitment and activation of PI3K at the cell membrane. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.
Activated Akt, in turn, phosphorylates a multitude of downstream targets, leading to various cellular responses. A key substrate of Akt is the mTOR complex, which exists in two distinct forms: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).
-
mTORC1 is a central regulator of cell growth and proliferation, primarily through the phosphorylation of S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).
-
mTORC2 is involved in cell survival and cytoskeletal organization and is responsible for the full activation of Akt through phosphorylation at Serine 473.
Given the pathway's complexity and the presence of feedback loops, utilizing specific inhibitors is essential for dissecting its intricate mechanisms.
Visualizing the PI3K/Akt/mTOR Pathway
Caption: The PI3K/Akt/mTOR signaling pathway.
Application Notes: Studying the PI3K/Akt/mTOR Pathway with Inhibitors
The following notes provide guidance on how to use inhibitors to investigate the PI3K/Akt/mTOR pathway.
1. Choosing the Right Inhibitor:
The choice of inhibitor is critical and depends on the specific research question.
| Inhibitor Class | Target(s) | Key Considerations |
| Pan-PI3K Inhibitors | All Class I PI3K isoforms (p110α, β, δ, γ) | Broadly inhibits PI3K signaling. Useful for determining the overall involvement of PI3K in a process. |
| Isoform-Selective PI3K Inhibitors | Specific PI3K isoforms (e.g., p110α) | Allows for the dissection of the roles of individual PI3K isoforms. Important in cancers with specific PI3K mutations. |
| Dual PI3K/mTOR Inhibitors | Both PI3K and mTOR (mTORC1 and mTORC2) | Potent inhibitors of the pathway, overcoming some feedback activation loops. |
| mTORC1/2 Inhibitors | Both mTORC1 and mTORC2 | Specifically targets the mTOR node of the pathway. |
| Allosteric mTORC1 Inhibitors (Rapalogs) | mTORC1 | Useful for studying mTORC1-specific functions. Note that prolonged treatment can also affect mTORC2 in some cell types. |
2. Key Experimental Applications:
-
Determining Pathway Activation: Western blotting is the most common method to assess the phosphorylation status of key pathway components, including Akt (at Ser473 and Thr308), S6K (at Thr389), and 4E-BP1 (at Thr37/46). A decrease in the phosphorylation of these proteins upon inhibitor treatment confirms pathway inhibition.
-
Cell Viability and Proliferation Assays: Assays such as MTT, MTS, or cell counting can be used to determine the effect of pathway inhibition on cell growth and survival.
-
Apoptosis Assays: To determine if pathway inhibition induces programmed cell death, techniques like Annexin V/PI staining followed by flow cytometry or caspase activity assays can be employed.
-
Cell Cycle Analysis: Flow cytometry analysis of DNA content (e.g., using propidium iodide) can reveal if pathway inhibition causes cell cycle arrest at specific phases.
-
Migration and Invasion Assays: Transwell assays (or Boyden chamber assays) can be used to assess the role of the PI3K/Akt/mTOR pathway in cell motility and invasion.
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation
This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the pathway.
Materials:
-
Cell culture reagents
-
PI3K/Akt/mTOR pathway inhibitor of choice
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with the desired concentrations of the inhibitor for the specified time. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Caption: A typical workflow for Western blot analysis.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures cell viability based on the metabolic activity of the cells.
Materials:
-
Cells and cell culture medium
-
96-well plates
-
PI3K/Akt/mTOR pathway inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor. Include a vehicle-treated control and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) can then be determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Quantitative Data Summary
Since no data for "this compound" is available, the following table provides a template for how to structure and present quantitative data for a hypothetical or newly characterized inhibitor of the PI3K/Akt/mTOR pathway.
| Parameter | Value | Cell Line/Assay Condition |
| IC50 (PI3Kα) | e.g., 10 nM | Biochemical Assay |
| IC50 (PI3Kβ) | e.g., 50 nM | Biochemical Assay |
| IC50 (PI3Kδ) | e.g., 100 nM | Biochemical Assay |
| IC50 (PI3Kγ) | e.g., 150 nM | Biochemical Assay |
| IC50 (mTOR) | e.g., 5 nM | Biochemical Assay |
| Cellular IC50 (MCF-7) | e.g., 25 nM | MTT Assay (72h) |
| Cellular IC50 (U87MG) | e.g., 30 nM | MTT Assay (72h) |
Logical Relationships in Experimental Design
The following diagram illustrates the logical flow of experiments when characterizing a novel inhibitor of the PI3K/Akt/mTOR pathway.
Caption: Logical workflow for inhibitor characterization.
Disclaimer: The protocols and information provided are for research purposes only and should be adapted and optimized for specific experimental conditions and cell types. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols for Lentiviral Transduction with Tam-IN-2 Selection
Disclaimer: Publicly available scientific literature and databases do not contain information regarding a selection agent named "Tam-IN-2" for lentiviral transduction. The following application notes and protocols are based on established methodologies for lentiviral transduction and antibiotic-based selection. "this compound" is used as a placeholder for a hypothetical selection agent, and the provided protocols and data are illustrative examples. Researchers should validate these protocols and determine optimal conditions for their specific cell lines and reagents.
Introduction
Lentiviral vectors are a powerful tool for delivering and stably integrating genetic material into a wide range of dividing and non-dividing mammalian cells.[1][2][3][4] This technology is widely used in basic research, drug discovery, and gene therapy. A critical step in generating a stable cell line is the selection of successfully transduced cells. This is typically achieved by co-expressing a selectable marker, such as an antibiotic resistance gene, along with the gene of interest. The subsequent application of the corresponding antibiotic eliminates non-transduced cells, enriching the population of cells that have integrated the lentiviral construct.
These application notes provide a detailed protocol for lentiviral transduction of mammalian cells followed by selection using the hypothetical selection agent, this compound. The protocol covers the essential steps from determining the optimal concentration of the selection agent to the final selection of a stable cell population.
Data Presentation
Table 1: Determination of Optimal this compound Concentration (Kill Curve)
| This compound Concentration (µg/mL) | Cell Viability (%) after 3 days | Cell Viability (%) after 5 days | Cell Viability (%) after 7 days | Notes |
| 0 (Control) | 100 | 100 | 100 | Healthy, confluent cells |
| 0.5 | 85 | 60 | 30 | Slow cell death |
| 1.0 | 60 | 25 | 5 | Significant cell death |
| 2.0 | 15 | <1 | 0 | Optimal concentration for selection |
| 4.0 | <5 | 0 | 0 | Rapid cell death, potential off-target toxicity |
| 8.0 | 0 | 0 | 0 | Very rapid cell death |
Note: Data is hypothetical and will vary depending on the cell line.
Table 2: Lentiviral Transduction Efficiency and Cell Viability with this compound Selection
| Multiplicity of Infection (MOI) | Transduction Efficiency (% GFP+ cells) | Cell Viability post-transduction (%) | Cell Viability post-selection (%) |
| 0 (No virus) | 0 | 98 | 0 |
| 1 | 45 | 95 | 92 |
| 5 | 85 | 90 | 88 |
| 10 | >95 | 82 | 80 |
| 20 | >95 | 70 | 65 |
Note: Data is hypothetical. Transduction efficiency can be measured by fluorescence microscopy or flow cytometry if the lentiviral vector co-expresses a fluorescent reporter like GFP.[5] Cell viability can be assessed using methods like the MTT assay or Trypan Blue exclusion.[6][7]
Experimental Protocols
Determination of Optimal this compound Concentration (Kill Curve)
To effectively select for transduced cells, it is crucial to first determine the minimum concentration of this compound required to kill all non-transduced cells within a reasonable timeframe (typically 3-7 days).[1]
Materials:
-
Target cells
-
Complete culture medium
-
This compound stock solution
-
Multi-well culture plates (e.g., 24-well or 96-well)
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Cell viability assay reagents (e.g., MTT, Trypan Blue)
Protocol:
-
Cell Seeding: Plate target cells at a density that will not lead to over-confluence during the experiment (e.g., 2 x 10^4 cells/well in a 24-well plate). Allow cells to adhere and recover overnight.[8][9]
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A typical starting range is 0.5 to 10 µg/mL.[1] Include a no-antibiotic control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation and Observation: Incubate the cells and observe them daily for signs of cell death (e.g., rounding, detachment).
-
Medium Change: Change the medium with freshly prepared this compound dilutions every 2-3 days.[1]
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration that results in complete cell death of the non-transduced cells within 3-7 days, while the no-antibiotic control cells remain healthy and continue to proliferate.[1]
Lentiviral Transduction of Target Cells
Materials:
-
Target cells
-
Lentiviral particles (containing your gene of interest and the this compound resistance gene)
-
Complete culture medium
-
Polybrene (stock solution, e.g., 8 mg/mL)
-
Multi-well culture plates (e.g., 6-well or 12-well)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: The day before transduction, seed target cells in a multi-well plate. Cells should be 50-70% confluent at the time of transduction.[9][10]
-
Prepare Transduction Medium: Thaw the lentiviral particles on ice. Prepare the transduction medium by adding the desired amount of lentiviral particles and Polybrene to the complete culture medium. The final concentration of Polybrene is typically 4-8 µg/mL.[2][10] The amount of virus to add is determined by the desired Multiplicity of Infection (MOI), which is the ratio of viral particles to the number of cells.[10] If the optimal MOI is unknown, a range of MOIs (e.g., 1, 5, 10) should be tested.
-
Transduction: Remove the culture medium from the cells and add the transduction medium. Gently swirl the plate to mix.
-
Incubation: Incubate the cells with the virus for 18-24 hours.[10][11] For sensitive cells, the incubation time can be reduced to 4-8 hours.
-
Medium Change: After the incubation period, remove the virus-containing medium and replace it with fresh, complete culture medium.
Selection of Transduced Cells with this compound
Protocol:
-
Allow for Gene Expression: After removing the virus, allow the cells to grow for 24-48 hours to ensure sufficient expression of the this compound resistance gene.[1]
-
Initiate Selection: Replace the culture medium with fresh medium containing the predetermined optimal concentration of this compound.
-
Maintain Selection: Continue to culture the cells in the presence of this compound. Replace the selection medium every 2-3 days.
-
Monitor Cell Death: Non-transduced cells will begin to die. Monitor the culture daily. A control plate of non-transduced cells should be treated with this compound in parallel to confirm the effectiveness of the selection.[1]
-
Expansion of Resistant Colonies: After 5-10 days, discrete colonies of resistant cells should be visible. Once the non-transduced control cells are all dead, the remaining cells can be expanded.
-
Maintenance Culture: The stable pool of transduced cells can be maintained in a culture medium with a lower concentration of this compound (e.g., half the selection concentration) to prevent the loss of the integrated transgene.
Visualizations
References
- 1. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 2. cd-genomics.com [cd-genomics.com]
- 3. Detection and Selection of Lentiviral Vector-Transduced Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Targeted Cell Entry of Lentiviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. d4ip4htw9ha4u.cloudfront.net [d4ip4htw9ha4u.cloudfront.net]
- 10. origene.com [origene.com]
- 11. manuals.cellecta.com [manuals.cellecta.com]
Application Notes and Protocols for Immunohistochemical Staining of TAM Receptor Tyrosine Kinases (Tyro3, Axl, and Mer)
For Researchers, Scientists, and Drug Development Professionals Investigating TAM Receptor Inhibitors
Introduction
The TAM family of receptor tyrosine kinases, comprising Tyro3, Axl, and Mer, plays a crucial role in various cellular processes, including cell proliferation, survival, and immune regulation.[1][2] Aberrant signaling through these receptors is implicated in the pathogenesis of various cancers and autoimmune diseases, making them attractive therapeutic targets.[1][3] Small molecule inhibitors targeting the TAM kinases are a promising area of drug development. "Tam-IN-2" is used here as a representative name for such inhibitors. Immunohistochemistry (IHC) is a powerful technique to visualize the expression and localization of Tyro3, Axl, and Mer in tissues, enabling the assessment of target engagement and pharmacodynamic effects of inhibitors like "this compound". These application notes provide detailed protocols for the IHC staining of Tyro3, Axl, and Mer, along with data presentation guidelines and representations of the associated signaling pathway and experimental workflow.
Data Presentation: Quantitative Analysis of TAM Receptor Expression
Quantitative analysis of IHC staining provides objective and reproducible data on protein expression levels. This data is critical for correlating target expression with disease progression, patient stratification, and assessing the efficacy of targeted therapies. The H-score is a commonly used semi-quantitative method that considers both the intensity of staining and the percentage of positively stained cells.
Table 1: Summary of TAM Receptor Expression in Selected Cancers (H-Score)
| Cancer Type | Tyro3 H-Score (Range) | Axl H-Score (Range) | Mer H-Score (Range) | Reference |
| Triple-Negative Breast Cancer | Not widely reported | 100-250 | 50-200 | [3][4] |
| Cutaneous Melanoma | Not widely reported | 4.27 (ulcerated) vs. 4.89 (non-ulcerated) | 10 (ulcerated) vs. 6.6 (non-ulcerated) | [5] |
| Non-Small Cell Lung Cancer | Not widely reported | Variable | Not widely reported |
Note: H-scores are illustrative and can vary based on the antibody, staining protocol, and scoring methodology. Researchers should establish their own scoring criteria based on appropriate controls.
Signaling Pathway
The TAM receptors are activated by their ligands, Gas6 (Growth arrest-specific 6) and Protein S. Upon ligand binding, the receptors dimerize and autophosphorylate, initiating downstream signaling cascades that regulate cell survival, proliferation, and inflammation.
TAM Receptor Signaling Pathway
Experimental Protocols
Antibody Selection
The choice of a highly specific and validated primary antibody is critical for successful IHC staining. The following table provides a selection of commercially available antibodies suitable for IHC analysis of Tyro3, Axl, and Mer.
Table 2: Recommended Primary Antibodies for IHC
| Target | Host | Clonality | Recommended Dilution | Vendor (Cat. No.) |
| Tyro3 | Rabbit | Monoclonal [EPR4308] | 1:100 - 1:500 | Abcam (ab109231)[6] |
| Tyro3 | Rabbit | Polyclonal | 1:50 - 1:100 | Thermo Fisher Scientific (PA5-14737)[7] |
| Axl | Rabbit | Monoclonal [C89E7] | 1:50 - 1:200 | Cell Signaling Technology (#8661)[8] |
| Axl | Rabbit | Polyclonal | 1:50 - 1:200 | ABclonal (A91665)[9] |
| Mer | Goat | Polyclonal | 5-15 µg/mL | R&D Systems (AF591)[10][11] |
Note: Optimal dilutions should be determined empirically by the end-user.
Immunohistochemistry Workflow
The following diagram outlines the key steps in a typical IHC protocol for formalin-fixed, paraffin-embedded (FFPE) tissues.
IHC Experimental Workflow
Detailed Staining Protocol for FFPE Tissues
This protocol provides a general guideline. Optimization may be required for specific antibodies and tissue types.
1. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 80% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in gently running deionized water for 5 minutes.[12]
2. Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER): This is the most common method for TAM receptor IHC.
3. Blocking:
-
To block endogenous peroxidase activity, incubate slides in 3% hydrogen peroxide in methanol for 15 minutes at room temperature. (This step is crucial for chromogenic detection methods using HRP).
-
Rinse slides with wash buffer.
-
Incubate slides in a blocking solution (e.g., 5% normal goat serum or 1% BSA in wash buffer) for 1 hour at room temperature in a humidified chamber.
4. Primary Antibody Incubation:
-
Dilute the primary antibody (see Table 2) to its optimal concentration in the blocking solution.
-
Drain the blocking solution from the slides and apply the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.[13]
5. Secondary Antibody and Detection:
-
For Chromogenic Detection (e.g., with HRP-conjugated secondary antibody):
-
Rinse slides three times with wash buffer for 5 minutes each.
-
Apply a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) and incubate for 30 minutes at room temperature.
-
Rinse slides three times with wash buffer.
-
Apply a streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Rinse slides three times with wash buffer.
-
Prepare the chromogen solution (e.g., DAB) according to the manufacturer's instructions and apply to the slides.
-
Monitor the color development under a microscope (typically 2-10 minutes).
-
Stop the reaction by immersing the slides in deionized water.
-
6. Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes to stain the cell nuclei.[12]
-
Rinse gently with running tap water.
-
"Blue" the sections in a suitable buffer or tap water.
7. Dehydration and Mounting:
-
Dehydrate the slides through graded alcohols (e.g., 70%, 95%, 100% ethanol) for 2-3 minutes each.
-
Clear the slides in two changes of xylene for 3-5 minutes each.
-
Apply a drop of mounting medium to the slide and place a coverslip, avoiding air bubbles.
8. Imaging and Analysis:
-
Allow the mounting medium to dry.
-
Image the slides using a bright-field microscope.
-
Perform qualitative or quantitative analysis of the staining.
Controls
To ensure the specificity and validity of the IHC results, the following controls should be included in every experiment:
-
Positive Control: A tissue known to express the target protein.
-
Negative Control: A tissue known not to express the target protein.
-
Isotype Control: A slide incubated with a non-immune antibody of the same isotype and at the same concentration as the primary antibody to assess non-specific binding.
-
No Primary Antibody Control: A slide processed without the primary antibody to check for non-specific staining from the secondary antibody and detection reagents.
By following these detailed protocols and guidelines, researchers can obtain reliable and reproducible immunohistochemical data on the expression of Tyro3, Axl, and Mer, facilitating the investigation of TAM receptor biology and the development of novel targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Dual targeting of TAM receptors Tyro3, Axl, and MerTK: Role in tumors and the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Immunohistochemical Evaluation and Clinicopathological Correlation of Mer and Axl Tyrosine Kinase TAM Receptors in Cutaneous Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-TYRO3 antibody [EPR4308] (ab109231) | Abcam [abcam.com]
- 7. TYRO3 Polyclonal Antibody (PA5-14737) [thermofisher.com]
- 8. Axl (C89E7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Anti-Axl Antibody (A91665) | Antibodies.com [antibodies.com]
- 10. citeab.com [citeab.com]
- 11. Mer Antibodies: Novus Biologicals [novusbio.com]
- 12. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 13. nsjbio.com [nsjbio.com]
Troubleshooting & Optimization
Tam-IN-2 solubility and stability issues
Welcome to the technical support center for Tam-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent inhibitor of the TAM receptor tyrosine kinases (Tyro3, Axl, and Mer). It is a pyrrolotriazine compound used in research to study the roles of TAM kinases in various biological processes, including cancer and immunology.[1][2][3] Its CAS number is 2135642-56-5.[1]
Q2: What are the general storage recommendations for this compound?
For optimal stability, this compound should be stored under specific conditions. As a solid powder, it should be stored at -20°C. Once reconstituted in a solvent, the stock solution is best stored at -80°C for long-term stability.[1]
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound Powder
Symptoms:
-
The powder is not fully dissolving in the chosen solvent.
-
Visible particulates or precipitate in the solution.
Possible Causes & Solutions:
-
Incorrect Solvent: this compound has specific solubility profiles in different solvents. Dimethyl sulfoxide (DMSO) is a recommended solvent.
-
Insufficient Sonication: For complete dissolution in DMSO, ultrasonic treatment is often necessary.
-
Low Temperature: Ensure the solvent and compound are at room temperature before attempting to dissolve.
Issue 2: Precipitation of this compound in Aqueous Solutions
Symptoms:
-
Precipitate forms after diluting a DMSO stock solution into an aqueous buffer (e.g., PBS).
Possible Causes & Solutions:
-
Low Aqueous Solubility: this compound has limited solubility in aqueous solutions. To mitigate this, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute this stock solution with the aqueous buffer.
-
High Concentration: The final concentration in the aqueous buffer may be too high. Try preparing a more dilute solution.
-
Storage of Aqueous Solution: Aqueous solutions of similar small molecules are often not stable for more than one day. It is recommended to prepare fresh aqueous solutions for each experiment.
Quantitative Data
The following tables summarize the known solubility and storage parameters for this compound.
Table 1: this compound Solubility Data
| Solvent | Concentration | Molarity | Notes |
| DMSO | 5 mg/mL | 8.57 mM | Requires sonication for complete dissolution.[4] |
Table 2: this compound Storage and Stability
| Form | Storage Temperature | Shelf Life | Notes |
| Solid Powder | Room Temperature | Varies | Recommended to be stored at -20°C for long-term stability.[1] |
| Stock Solution (in DMSO) | -20°C | 1 year | Aliquot to prevent repeated freeze-thaw cycles.[1] |
| Stock Solution (in DMSO) | -80°C | 2 years | Aliquot to prevent repeated freeze-thaw cycles.[1] |
Experimental Protocols & Workflows
Protocol 1: Reconstitution of this compound Powder
This protocol outlines the steps for preparing a stock solution of this compound.
-
Equilibration: Allow the vial of this compound powder to warm to room temperature before opening.
-
Solvent Addition: Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., for a 5 mg/mL stock, add 1 mL of DMSO to 5 mg of this compound).
-
Dissolution: Vortex the vial briefly and then place it in an ultrasonic bath until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.[1] This minimizes the number of freeze-thaw cycles, which can degrade the compound.
References
Technical Support Center: Optimizing Tam-IN-2 Concentration for IC50 Determination
Disclaimer: The following information is provided for a hypothetical novel TAM kinase inhibitor, referred to as "Tam-IN-2." As of the last update, "this compound" is not a publicly documented compound. Therefore, this guide is based on general principles for the characterization of novel kinase inhibitors and should be adapted based on experimentally determined properties of the actual compound being investigated.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of this compound for accurate IC50 determination in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the TAM family of receptor tyrosine kinases (RTKs), which includes TYRO3, AXL, and MERTK.[1][2][3][4] These kinases are crucial regulators of the immune system and are often overexpressed in various cancers, where they contribute to tumor progression, metastasis, and resistance to therapy.[2][4] this compound is designed to block the signaling pathways downstream of these receptors.
Q2: What is a typical starting concentration range for this compound in a cell-based assay?
A2: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine the approximate potency. A common starting point is a serial dilution from 100 µM down to 1 nM. This wide range helps in identifying the steep part of the dose-response curve, which is essential for an accurate IC50 calculation.
Q3: How should I dissolve and store this compound?
A3: Most kinase inhibitors are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5]
Q4: How long should I incubate the cells with this compound before measuring the IC50?
A4: The optimal incubation time can vary depending on the cell line and the specific biological question. A common starting point is to measure the IC50 at 24, 48, and 72 hours of incubation.[6] This time course experiment will reveal if the effect of this compound is time-dependent.
Q5: Which cell viability assay is recommended for determining the IC50 of this compound?
A5: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[7] Other reliable methods include the XTT, MTS, and CellTiter-Glo® luminescent cell viability assays. The choice of assay may depend on the specific cell line and available laboratory equipment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors during drug dilution or addition- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be meticulous with technique.- Avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| No significant inhibition observed even at high concentrations | - this compound is not potent against the chosen cell line.- Compound precipitation in the culture medium.- Insufficient incubation time. | - Test this compound on a panel of cell lines with known TAM kinase expression.- Visually inspect the wells for any signs of precipitation. Lower the final DMSO concentration if necessary.- Extend the incubation period (e.g., up to 96 hours). |
| "U-shaped" or other non-sigmoidal dose-response curve | - Off-target effects at high concentrations.- Compound insolubility or aggregation at high concentrations.- Cellular resistance mechanisms. | - Narrow the concentration range to focus on the inhibitory part of the curve.- Confirm the solubility of this compound in the final assay medium.- Investigate potential resistance mechanisms in the cell line. |
| IC50 value changes significantly between experiments | - Variation in cell passage number or confluency.- Inconsistent incubation conditions (temperature, CO2).- Degradation of this compound stock solution. | - Use cells within a consistent passage number range and seed at a consistent density.- Ensure proper calibration and maintenance of incubators.- Prepare fresh aliquots of this compound stock solution. |
Experimental Protocols
Protocol for IC50 Determination of this compound using MTT Assay
This protocol provides a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., with known TAM kinase expression)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in complete culture medium.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000 - 10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to obtain a range of working concentrations (e.g., 200 µM, 20 µM, 2 µM, 200 nM, 20 nM, 2 nM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound working solutions to the respective wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-30 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Quantitative Data Summary
The following table provides an example of expected IC50 values for a hypothetical potent TAM kinase inhibitor across different cell lines and incubation times.
| Cell Line | Target Kinase(s) | Incubation Time (h) | IC50 (nM) |
| Cell Line A | AXL, MERTK | 24 | 150 |
| 48 | 75 | ||
| 72 | 40 | ||
| Cell Line B | TYRO3 | 24 | 500 |
| 48 | 280 | ||
| 72 | 150 | ||
| Cell Line C | Low TAM expression | 72 | >10,000 |
Visualizations
TAM Kinase Signaling Pathway
Caption: Simplified TAM kinase signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound using a cell-based assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting Tam-IN-2 off-target effects
Welcome to the technical support center for Tam-IN-2, a potent small molecule inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively use this compound in their experiments and interpret their results. Our goal is to help you distinguish between on-target and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive ATP inhibitor designed to target the kinase domains of the TAM family of receptor tyrosine kinases: Tyro3, Axl, and Mer.[1] These receptors are involved in diverse cellular processes, including cell proliferation, survival, migration, and the regulation of the innate immune response.[2] By binding to the ATP pocket, this compound prevents the phosphorylation and activation of these receptors and their downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.[3][4]
Q2: I'm observing significant cytotoxicity in my cell line at concentrations where I only expect to see inhibition of TAM signaling. Is this an off-target effect?
A2: It is possible. Unexpected cytotoxicity can stem from two sources:
-
On-target toxicity: Your cells may be highly dependent on TAM signaling for survival (a phenomenon known as "cancer addiction"), in which case the observed cell death is the desired on-target effect.[5]
-
Off-target toxicity: The cytotoxicity may be caused by this compound inhibiting other essential kinases or cellular proteins to which it has some affinity.[6] This is a common challenge with small molecule inhibitors.[5]
To investigate this, please refer to the troubleshooting guide for --INVALID-LINK-- below.
Q3: My cell viability results from an MTT assay are inconsistent with other methods like direct cell counting. Why?
A3: The MTT assay measures metabolic activity as a proxy for cell viability. Certain compounds can interfere with cellular metabolism or the enzymatic reduction of the MTT reagent, leading to an over- or underestimation of cell viability.[7] This can be a direct off-target effect of the inhibitor on metabolic enzymes.[7][8] We recommend validating key findings with an alternative, non-metabolic assay, such as the trypan blue exclusion assay or a real-time cell imaging system.
Q4: I am not observing the expected inhibition of downstream signaling (e.g., p-Akt, p-ERK) after treatment with this compound. What could be the issue?
A4: This could be due to several factors:
-
Low TAM Receptor Expression: The cell line may not express sufficient levels of active Tyro3, Axl, or Mer.
-
Compensatory Signaling: Cells may activate other signaling pathways to compensate for the inhibition of TAM signaling.
-
Inhibitor Inactivity: Ensure the compound has been stored correctly and is used at an appropriate concentration.
-
Experimental Timing: The signaling time course may be very rapid. Consider collecting lysates at earlier time points (e.g., 15, 30, 60 minutes) post-treatment.
For a detailed approach, see the troubleshooting guide for --INVALID-LINK-- .
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
If you observe cell death that is inconsistent with the known role of TAM kinases in your cell model, it may be due to off-target effects. The following workflow helps diagnose the source of the toxicity.
Recommended Actions:
-
Confirm Target Presence: Verify that your cell line expresses Tyro3, Axl, and/or Mer at the protein level. If the targets are absent, any observed effect is, by definition, off-target.
-
Use Genetic Controls: Use siRNA or CRISPR/Cas9 to deplete the TAM kinases. If the resulting phenotype (e.g., cell death) matches that of this compound treatment, the effect is likely on-target.[5]
-
Orthogonal Chemical Probe: Use another well-characterized TAM inhibitor with a different chemical scaffold. If this compound does not produce the same cytotoxic effect at concentrations that inhibit TAM signaling, the toxicity from this compound is likely due to an off-target effect specific to its structure.
-
Identify Off-Targets: A broad panel kinase screen can help identify other kinases that this compound may be inhibiting.[9] See the data table below for a hypothetical selectivity profile.
Guide 2: Lack of Efficacy or Inconsistent Signaling Results
If this compound is not producing the expected biological effect or is not inhibiting downstream signaling, follow these steps to diagnose the problem.
References
- 1. Two-Front War on Cancer—Targeting TAM Receptors in Solid Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAM receptor tyrosine kinases as emerging targets of innate immune checkpoint blockade for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TAM receptors: two pathways to regulate adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biology of the TAM Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Semantic Scholar [semanticscholar.org]
- 9. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Tam-IN-2 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of Tam-IN-2 to prevent its degradation in solution. The following information is based on general best practices for small molecule kinase inhibitors and compounds with similar structural features.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing concentrated stock solutions of kinase inhibitors.[1] After initial dissolution in DMSO, the stock solution can be further diluted in aqueous buffers or cell culture media for working solutions.
Q2: How should I store this compound powder and stock solutions?
A: As a general guideline for kinase inhibitors, this compound powder should be stored at -20°C for long-term stability.[1][2] Once dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -80°C.[1][2]
Q3: How can I prevent degradation of this compound in my experimental setup?
A: To minimize degradation, it is crucial to follow proper storage and handling procedures. This includes using high-purity solvents, protecting solutions from light, minimizing exposure to strong acids, bases, and oxidizing agents, and avoiding repeated freezing and thawing.[1][2] For sensitive compounds, preparing fresh solutions before each experiment is recommended.
Q4: Are there any known incompatibilities for this compound?
Troubleshooting Guide: this compound Degradation
This guide provides a systematic approach to identifying and resolving potential degradation issues with this compound in your experiments.
Diagram: Troubleshooting Workflow for this compound Degradation
Caption: Troubleshooting flowchart for this compound degradation.
Troubleshooting Steps
| Observed Problem | Potential Cause | Recommended Action |
| Loss of compound activity over a short period. | Degradation due to improper storage. | Ensure stock solutions are stored at -80°C and working solutions are prepared fresh. Avoid leaving solutions at room temperature for extended periods. |
| Variability between experiments. | Inconsistent compound concentration due to repeated freeze-thaw cycles. | Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.[1] |
| Precipitate formation in aqueous solutions. | Poor solubility or compound degradation. | Ensure the final concentration in aqueous buffer does not exceed the solubility limit. Consider using a carrier solvent like DMSO at a low final concentration (e.g., <0.1%). |
| Discoloration of the solution. | Chemical degradation. | Discard the solution and prepare a fresh stock from powder. Protect solutions from light by using amber vials or covering with foil. |
Experimental Protocol: Assessing this compound Stability
This protocol outlines a general method to evaluate the stability of this compound in a specific solution over time.
Objective: To determine the chemical stability of this compound in a chosen solvent and storage condition.
Materials:
-
This compound powder
-
High-purity solvent (e.g., DMSO, cell culture medium)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system with a suitable column
-
Incubators or water baths for temperature control
-
Amber vials
Procedure:
-
Prepare a Stock Solution: Accurately weigh this compound powder and dissolve it in the chosen solvent to a known concentration (e.g., 10 mM).
-
Aliquot Samples: Dispense the stock solution into multiple amber vials.
-
Establish Time Points: Designate vials for analysis at various time points (e.g., 0, 24, 48, 72 hours, 1 week).
-
Storage Conditions: Store the aliquots under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).
-
Sample Analysis: At each time point, analyze a vial's content using HPLC or LC-MS to determine the concentration of intact this compound.
-
The "Time 0" sample serves as the baseline.
-
-
Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the initial concentration.
Diagram: Experimental Workflow for Stability Assessment
References
Improving the bioavailability of Tam-IN-2
Disclaimer: The information provided in this document is for a hypothetical compound, "Tam-IN-2," presumed to be a poorly water-soluble kinase inhibitor targeting signaling pathways in Tumor-Associated Macrophages (TAMs). This guide is intended to serve as a template for researchers and drug development professionals. All experimental details should be adapted based on the specific properties of the actual compound being investigated.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable oral bioavailability with this compound in our preclinical animal models. What are the likely causes?
A1: Low and variable oral bioavailability of poorly soluble compounds like this compound is often attributed to several factors:
-
Poor Aqueous Solubility: The dissolution of the drug in the gastrointestinal (GI) fluids is a rate-limiting step for absorption.[1][2][3][4][5] this compound, being a lipophilic molecule, likely has limited solubility in the aqueous environment of the GI tract.
-
Slow Dissolution Rate: Even if soluble, the rate at which this compound dissolves may be too slow to allow for complete absorption during its transit through the GI tract.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver and/or the intestinal wall before it reaches systemic circulation.
-
Efflux by Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the GI lumen.
Q2: What are the initial steps we should take to troubleshoot the poor bioavailability of this compound?
A2: A systematic approach is recommended:
-
Characterize Physicochemical Properties: Confirm the aqueous solubility, pKa, logP, and solid-state characteristics (e.g., crystallinity, polymorphism) of your current this compound batch.
-
Assess Dissolution Profile: Perform in vitro dissolution testing of your current formulation in simulated gastric and intestinal fluids.
-
Evaluate Permeability: Use an in vitro model, such as the Caco-2 cell permeability assay, to determine if this compound has good intestinal permeability.
-
Investigate Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to understand the extent of first-pass metabolism.
Q3: What formulation strategies can we explore to improve the oral bioavailability of this compound?
A3: Several formulation strategies can enhance the oral bioavailability of poorly soluble drugs:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio of the drug particles, which can significantly improve the dissolution rate.[1][4]
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can create a high-energy amorphous form that has a higher apparent solubility and faster dissolution rate than the crystalline form.[2][5]
-
Lipid-Based Formulations: Formulating this compound in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the GI tract, presenting the drug in a solubilized state for absorption.[2][4]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with lipophilic drugs like this compound, increasing their solubility in water.[1][2]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations in Animal Studies
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Food Effects | The presence of food can significantly alter the GI environment (e.g., pH, bile secretion), impacting the dissolution and absorption of poorly soluble drugs.[1] | Conduct pharmacokinetic studies in both fasted and fed states to assess the extent of the food effect. Consider developing a formulation that minimizes this variability. |
| Inconsistent Formulation Dosing | For suspension formulations, inadequate mixing can lead to inconsistent dosing. For lipid-based formulations, phase separation can occur. | Ensure vigorous and consistent vortexing of suspension formulations before each dose. For lipid-based systems, visually inspect for homogeneity before dosing. |
| Animal-to-Animal Physiological Differences | Variations in gastric emptying time, intestinal motility, and enzyme expression can contribute to variability. | Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age and weight. |
Issue 2: Low In Vitro Dissolution Rate
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Drug Particle Agglomeration | Hydrophobic drug particles tend to agglomerate in aqueous dissolution media, reducing the effective surface area for dissolution. | Incorporate a wetting agent or surfactant (e.g., Tween 80, SDS) into the dissolution medium to improve particle dispersion. |
| Crystalline Nature of the Drug | The stable crystalline form of a drug typically has the lowest solubility and dissolution rate. | Explore the creation of amorphous solid dispersions or salt forms to increase the dissolution rate.[5] |
| Insufficient Agitation | Inadequate mixing in the dissolution apparatus can lead to the formation of an unstirred water layer around the drug particles, hindering dissolution. | Optimize the paddle speed or basket rotation speed according to standard pharmacopeial methods. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy planetary ball mill or similar wet milling apparatus
Methodology:
-
Prepare a slurry of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the milling media to the slurry at a media-to-slurry ratio of approximately 1:1 (v/v).
-
Mill the slurry at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-8 hours).
-
Periodically withdraw samples to monitor particle size distribution using a laser diffraction particle size analyzer.
-
Continue milling until the desired particle size (e.g., D90 < 200 nm) is achieved.
-
Separate the nanosuspension from the milling media by filtration or decantation.
Protocol 2: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and identify if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells (passages 25-40)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
This compound stock solution (in DMSO)
-
P-gp inhibitor (e.g., verapamil)
-
Lucifer yellow (for monitoring monolayer integrity)
-
LC-MS/MS system for drug concentration analysis
Methodology:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
For the apical-to-basolateral (A-to-B) permeability assessment, add this compound (at a non-toxic concentration) to the apical chamber.
-
For the basolateral-to-apical (B-to-A) permeability assessment, add this compound to the basolateral chamber.
-
To assess P-gp mediated efflux, repeat the A-to-B and B-to-A experiments in the presence of a P-gp inhibitor.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio > 2 suggests the involvement of active efflux.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical signaling pathway of a TAM receptor and the inhibitory action of this compound.
Caption: A logical workflow for improving the bioavailability of a poorly soluble compound like this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. tandfonline.com [tandfonline.com]
Tam-IN-2 toxicity and how to mitigate it in vitro
Disclaimer: The information provided in this technical support center is for research purposes only. "Tam-IN-2" is treated as a hypothetical novel TAM (TYRO3, AXL, MERTK) receptor tyrosine kinase inhibitor. The experimental protocols, quantitative data, and troubleshooting guides are based on established methodologies for similar kinase inhibitors and should be adapted and optimized for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a small molecule inhibitor targeting the TAM family of receptor tyrosine kinases: TYRO3, AXL, and MERTK. These receptors are involved in various cellular processes, including cell survival, proliferation, and immune regulation.[1][2] By inhibiting these kinases, this compound is expected to disrupt downstream signaling pathways, such as the PI3K/Akt and Ras/Raf/MEK/Erk pathways, leading to reduced cell viability and proliferation in susceptible cell lines.[3][4]
Q2: What are the common signs of in vitro toxicity with this compound?
A2: In vitro toxicity of this compound can manifest as:
-
A significant decrease in cell viability and proliferation.
-
Changes in cell morphology, such as rounding, detachment, or membrane blebbing.
-
Induction of apoptosis (programmed cell death) or necrosis.
-
Alterations in the cell cycle.
Q3: How can I determine the optimal concentration of this compound for my experiments?
A3: It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. This will help you identify a concentration range that is effective for inhibiting the target without causing excessive, non-specific toxicity. We recommend starting with a broad range of concentrations (e.g., 1 nM to 100 µM) and narrowing it down based on the results of cell viability assays.
Q4: How can I mitigate the in vitro toxicity of this compound?
A4: If you observe excessive toxicity, consider the following strategies:
-
Optimize Concentration: Use the lowest effective concentration of this compound based on your dose-response studies.
-
Reduce Incubation Time: Shorten the duration of exposure to the inhibitor.
-
Serum Concentration: Ensure you are using the appropriate serum concentration in your culture medium, as serum proteins can sometimes bind to small molecules and affect their bioavailability and toxicity.
-
Co-treatment with Protective Agents: In some cases, co-treatment with antioxidants or other cytoprotective agents may help mitigate off-target toxic effects, although this needs to be carefully validated to ensure it does not interfere with the intended mechanism of action of this compound.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Inconsistent incubation times | Standardize the timing of compound addition and assay termination for all plates. |
| Compound precipitation | Visually inspect the wells for any precipitate. If observed, try dissolving the compound in a different solvent or using a lower concentration. |
Problem 2: No significant effect on cell viability at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Cell line resistance | The cell line may not be dependent on TAM signaling for survival. Confirm the expression of TYRO3, AXL, and MERTK in your cell line. |
| Compound degradation | Ensure proper storage of this compound. Prepare fresh dilutions for each experiment. |
| Incorrect assay choice | The chosen viability assay (e.g., MTT) may not be sensitive enough. Consider a more sensitive cytotoxicity assay like LDH release. |
| Sub-optimal assay conditions | Optimize cell seeding density and incubation time. |
Quantitative Data Summary
The following table provides example IC50 values for various TAM kinase inhibitors in different cancer cell lines. This data is intended for comparative purposes and to provide a potential starting point for concentration ranges for this compound.
| Inhibitor | Target(s) | Cell Line | Assay | IC50 (nM) |
| R428 | AXL | A549 (Lung) | Cell Viability | 14 |
| LDC1267 | TYRO3, AXL, MERTK | MOLM-13 (AML) | Cell Viability | <5 (TYRO3), 8 (AXL), 29 (MERTK) |
| UNC2250 | MERTK | T-ALL | Cell Viability | ~50 |
| Gilteritinib | FLT3, AXL | MV4-11 (AML) | Cell Viability | 0.29 (FLT3), 0.73 (AXL) |
| Cabozantinib | VEGFR2, MET, AXL, MERTK | Various | Cell Viability | 7 (AXL), 11.3 (FLT3) |
Note: Data compiled from publicly available sources for illustrative purposes.[5]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit)
-
Microplate reader
Procedure:
-
Follow steps 1-5 from the MTT assay protocol.
-
Prepare controls:
-
Maximum LDH release: Add lysis buffer to control wells 30 minutes before the end of the incubation.
-
Spontaneous LDH release: Use untreated cells.
-
-
At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Visualizations
Caption: Simplified TAM receptor signaling pathway and the inhibitory action of this compound.
Caption: General workflow for in vitro toxicity assessment of this compound.
References
- 1. Targeting Tyro3, Axl and MerTK (TAM receptors): implications for macrophages in the tumor microenvironment | springermedizin.de [springermedizin.de]
- 2. Targeting Tyro3, Axl and MerTK (TAM receptors): implications for macrophages in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of signalling pathways activated by Tyro3 that promote cell survival, proliferation and invasiveness in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Interpreting unexpected results with Tam-IN-2
This guide provides troubleshooting and frequently asked questions for researchers using Tam-IN-2, a small molecule inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a pyrrolotriazine-based compound identified as an inhibitor of the TAM (Tyro3, Axl, and Mer) family of receptor tyrosine kinases.[1][2][3] These kinases are involved in various cellular processes, including proliferation, survival, and immune regulation.[4] Its activity has been specifically noted in blocking the activation of AXL induced by its ligand, Gas6.[5]
Q2: What are the key chemical properties and storage recommendations for this compound?
Proper handling and storage are critical for maintaining the integrity and activity of this compound. Key properties are summarized below.
| Property | Value | Source |
| CAS Number | 2135642-56-5 | [3][6] |
| Molecular Formula | C31H27F2N7O3 | [6][7] |
| Molecular Weight | 583.59 g/mol | [3][6] |
| Solubility | Soluble in DMSO (e.g., 5 mg/mL or 8.57 mM) | [6][8] |
| Storage | Store stock solutions at -20°C for several months. | [6] |
For optimal dissolution, it is recommended to warm the vial to 37°C and use an ultrasonic bath for a short period.[6]
Q3: What is the expected on-target effect of this compound in a cell-based assay?
The primary on-target effect is the inhibition of signaling downstream of TAM receptors. A key validated effect is the blockade of Gas6-induced AXL phosphorylation.[5] This should subsequently lead to the inhibition of downstream pathways such as PI3K/Akt and MAPK/ERK, resulting in decreased cell proliferation, survival, or migration in TAM-dependent cancer cell lines.
Troubleshooting Unexpected Results
Scenario 1: Weaker than expected (or no) inhibition of cancer cell viability.
Q: We are not observing the expected decrease in cell viability after treating our cancer cell line with this compound. What could be the cause?
A: This is a common issue that can stem from chemical, biological, or technical factors.
-
Possible Cause 1: Suboptimal Compound Preparation or Stability.
-
Troubleshooting: this compound has limited solubility in aqueous media. Ensure the compound is fully dissolved in DMSO before preparing final dilutions in culture media.[6] Precipitates, even if not visible, can drastically reduce the effective concentration. Refer to the recommended dissolution procedure of warming and sonication.[6] Prepare fresh dilutions from a frozen stock for each experiment to avoid degradation.
-
-
Possible Cause 2: Cell Line Independence from TAM Signaling.
-
Troubleshooting: The cytotoxic or anti-proliferative effects of this compound will be most potent in cell lines whose survival is "addicted" to TAM kinase signaling.
-
Verify Target Expression: Use Western Blot or qPCR to confirm that your cell line expresses high levels of Axl, Mer, and/or Tyro3.
-
Functional Dependence: The presence of the receptor does not guarantee functional dependence. Consider performing a knockdown experiment (siRNA or shRNA) against Axl or Mer to confirm that loss of the target protein phenocopies the expected effect of the inhibitor.
-
-
-
Possible Cause 3: Inappropriate Assay Conditions.
-
Troubleshooting:
-
Cell Seeding Density: High cell densities can sometimes mask the anti-proliferative effects of a compound. Optimize seeding density to ensure cells are in a logarithmic growth phase during the treatment window.
-
Treatment Duration: The effects of kinase inhibition may not be apparent at early time points. Run a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
Serum Concentration: Growth factors in fetal bovine serum (FBS) can activate parallel survival pathways, potentially masking the effect of TAM inhibition. Consider reducing the serum concentration during the assay, but first, ensure this does not independently affect cell viability.
-
-
Scenario 2: Unexpected Off-Target or Paradoxical Effects.
Q: We observed an unexpected phenotype (e.g., increased proliferation, or a non-canonical response) after this compound treatment. How do we interpret this?
A: Unexpected results can arise from off-target effects of the compound or complex underlying biology of the TAM kinase family.
-
Possible Cause 1: Off-Target Kinase Inhibition.
-
Interpretation: While designed to target TAM kinases, small molecule inhibitors can exhibit activity against other kinases, particularly at higher concentrations. This can lead to activation or inhibition of unintended pathways.
-
Action Plan:
-
Confirm Dose-Response: Ensure you are working within a reasonable concentration range. Off-target effects are more common at high micromolar concentrations.
-
Use a Second Inhibitor: Validate the phenotype using a structurally different TAM inhibitor. If the unexpected effect is reproduced, it is more likely to be a result of on-target TAM inhibition rather than a compound-specific off-target effect.
-
Consult Kinase Profiling Data: If available, review broad kinase screening data for this compound or similar compounds to identify potential off-target interactions.
-
-
-
Possible Cause 2: Known Non-TAM Target Activity.
-
Interpretation: Recent research has identified this compound as an inhibitor of Norovirus 3CL protease (IC50 = 1.22 µM) in a specific cell-based assay.[5] While structurally distinct from a kinase, this demonstrates that the compound can interact with other proteins.
-
Action Plan: Consider if your experimental system could be influenced by the inhibition of viral proteases or other unforeseen targets. This is particularly relevant in studies involving viral infections or complex biological systems.
-
-
Possible Cause 3: Context-Dependent Biology.
-
Interpretation: TAM receptors have complex and sometimes opposing roles. For example, while often promoting cancer cell survival, in some contexts, they can have tumor-suppressive functions or mediate immune responses that indirectly affect tumor cells.[4] Inhibiting them could paradoxically remove a suppressive signal.
-
Action Plan: Carefully review the literature for the role of TAM kinases in your specific biological context (e.g., cancer type, immune cell interactions). The effect of inhibition may not always be straightforwardly anti-proliferative.
-
Key Experimental Protocols
Protocol 1: Western Blot for Inhibition of Gas6-Induced AXL Phosphorylation
This protocol is designed to validate the on-target activity of this compound by measuring its ability to block ligand-stimulated AXL activation.
Materials:
-
Cancer cell line with known AXL expression (e.g., MDA-MB-231).
-
Serum-free cell culture medium.
-
Recombinant human Gas6 protein.
-
This compound (dissolved in DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-AXL (Tyr702), anti-total AXL, anti-beta-actin.
-
HRP-conjugated secondary antibody and ECL substrate.
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours. This reduces basal receptor activation.
-
Inhibitor Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) or a DMSO vehicle control for 2-4 hours.
-
Ligand Stimulation: Add recombinant Gas6 (e.g., 200 ng/mL) to the wells (except for an unstimulated control well) and incubate for 15-20 minutes at 37°C.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with primary anti-phospho-AXL antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with ECL substrate and image the blot.
-
-
Stripping and Re-probing: To confirm equal protein loading and receptor levels, strip the membrane and re-probe with anti-total AXL and then anti-beta-actin antibodies.
Expected Result: A dose-dependent decrease in the phospho-AXL signal should be observed in the Gas6-stimulated samples pre-treated with this compound.
Protocol 2: Cell Viability (MTS) Assay
This protocol measures the effect of this compound on cell metabolic activity as an indicator of viability and proliferation.
Materials:
-
Target cell line.
-
96-well clear-bottom cell culture plates.
-
This compound (dissolved in DMSO).
-
Complete growth medium.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) control and wells with medium only (no cells) for background subtraction.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light. The incubation time depends on the metabolic rate of the cell line and should be optimized.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
-
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:2135642-56-5 | Chemsrc [chemsrc.com]
- 4. Two-Front War on Cancer—Targeting TAM Receptors in Solid Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. molnova.com [molnova.com]
- 8. This compound Supplier | CAS 2135642-56-5 | AOBIOUS [aobious.com]
Technical Support Center: Troubleshooting TAM Kinase Inhibitor Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with TAM kinase inhibitors, such as "Tam-IN-2," not exhibiting the expected level of inhibition in their experiments.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during in vitro and cell-based assays with TAM kinase inhibitors.
Q1: My TAM inhibitor, this compound, is not showing any or very weak inhibition in my cell-based assay. What are the potential causes?
A1: Several factors could contribute to a lack of inhibitory activity. Here's a step-by-step troubleshooting guide:
-
Compound Integrity and Solubility:
-
Solubility: Confirm that your inhibitor is fully dissolved in the solvent (e.g., DMSO) and that the final concentration in your cell culture medium does not lead to precipitation. Poor solubility is a common reason for a lack of activity.
-
Stability: Ensure the compound is stable under your experimental conditions (e.g., temperature, light exposure, freeze-thaw cycles). Degradation of the inhibitor will lead to reduced potency.
-
Purity: Verify the purity of your inhibitor stock. Impurities can interfere with the assay or the inhibitor's activity.
-
-
Experimental Conditions:
-
Inhibitor Concentration: The concentration of the inhibitor may be too low to elicit a response. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).
-
Cell Line Specificity: The expression levels of TAM kinases (Tyro3, Axl, Mer) can vary significantly between different cell lines. Confirm that your chosen cell line expresses the target kinase at a sufficient level.
-
Assay Readout: Ensure that the downstream signaling pathway you are measuring (e.g., phosphorylation of Akt) is indeed activated by the TAM kinase you are targeting in your specific cell line and under your experimental conditions.
-
-
Off-Target Effects and Cellular Compensation:
-
Off-Target Effects: While specific, many kinase inhibitors can have off-target effects that might mask the intended inhibitory action or induce unexpected cellular responses.[1][2]
-
Feedback Loops: Inhibition of one signaling pathway can sometimes lead to the activation of compensatory pathways, which may counteract the effect of the inhibitor.
-
Q2: I observe high variability in my cell viability or proliferation assay (e.g., MTT, XTT) results when using my TAM inhibitor. What could be the reason?
A2: High variability in cell-based assays can obscure the true effect of your inhibitor. Consider the following:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating to achieve a consistent number of cells in each well.
-
Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can alter the concentration of the inhibitor and affect cell growth. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data points.
-
Inconsistent Incubation Times: Adhere to a strict and consistent incubation schedule for both the inhibitor treatment and the addition of assay reagents.
-
Improper Pipetting: Be gentle when adding or removing solutions to avoid dislodging adherent cells, which can lead to inaccurate results. Dispense liquids against the side of the well.
Q3: My TAM inhibitor shows high potency in a biochemical (enzymatic) assay but weak activity in my cellular assay. Why is there a discrepancy?
A3: This is a common challenge in drug discovery and can be attributed to several factors:
-
Cellular ATP Concentration: Biochemical assays are often performed with ATP concentrations near the Michaelis constant (Km) of the kinase. In contrast, intracellular ATP levels are much higher (in the millimolar range).[3] For ATP-competitive inhibitors, the high concentration of cellular ATP can outcompete the inhibitor for binding to the kinase, leading to reduced apparent potency.
-
Cell Permeability: The inhibitor may have poor cell membrane permeability, preventing it from reaching its intracellular target.
-
Drug Efflux: The cells may actively pump the inhibitor out via efflux pumps, such as P-glycoprotein (P-gp), reducing its intracellular concentration.
-
Protein Binding: The inhibitor may bind to other cellular proteins or serum proteins in the culture medium, reducing the free concentration available to inhibit the target kinase.
Quantitative Data: IC50 Values of Common TAM Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known TAM kinase inhibitors. These values can serve as a reference for expected potency.
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
| Bemcentinib (R428) | Axl | 14 | [2][4] |
| Mer | ~700 | [4] | |
| Tyro3 | ~1400 | [4] | |
| Cabozantinib (XL184) | Axl | 7 | [2] |
| Mer | - | ||
| Tyro3 | - | ||
| VEGFR2 | 0.035 | [2] | |
| c-Met | 1.3 | [2] | |
| LDC1267 | Tyro3 | <5 | [2] |
| Axl | 8 | [2] | |
| Mer | 29 | [2] | |
| UNC2025 | Mer | 0.84 | [5] |
| Flt3 | 0.74 | [5] | |
| Gilteritinib (ASP2215) | Axl | 0.73 | [6] |
| FLT3 | 0.29 | [6] | |
| BMS-777607 | Axl | 1.1 | [6] |
| c-Met | 3.9 | [6] | |
| Ron | 1.8 | [6] | |
| Tyro3 | 4.3 | [6] |
Note: IC50 values can vary depending on the assay conditions and cell line used.
Experimental Protocols
A general protocol for evaluating a TAM kinase inhibitor in a cell-based assay is provided below. This should be optimized for your specific cell line and experimental goals.
Cell-Based Western Blot Assay for TAM Kinase Inhibition
-
Cell Seeding: Plate your cells of interest in a 6-well or 12-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow the cells to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-24 hours in a low-serum medium (e.g., 0.5% FBS).
-
Inhibitor Treatment: Prepare serial dilutions of your TAM inhibitor (e.g., this compound) in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 1-24 hours).
-
Ligand Stimulation (Optional): If you are studying ligand-induced signaling, add the appropriate ligand (e.g., Gas6) for a short period (e.g., 15-30 minutes) before cell lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of your downstream target (e.g., phospho-Akt, total Akt).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal for each sample.
Visualizations
TAM Kinase Signaling Pathway
Caption: A simplified diagram of the TAM kinase signaling pathway.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting experiments.
References
- 1. TAM Receptor Tyrosine Kinases: Biologic Functions, Signaling, and Potential Therapeutic Targeting in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors block Gas6-inducible TAM activation and tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Modifying Tam-IN-2 Treatment for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of Tam-IN-2, a TAM (Tyro3, Axl, Mer) receptor kinase inhibitor, in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the TAM family of receptor tyrosine kinases: Tyro3, Axl, and Mer. These receptors are involved in various cellular processes, including cell survival, proliferation, and immunoregulation. By inhibiting these kinases, this compound can modulate downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways.[1][2][3]
Q2: How should I prepare and store this compound for cell culture experiments?
A2: this compound is typically supplied as a solid. For cell culture use, it is recommended to prepare a high-concentration stock solution in an anhydrous solvent like dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock directly into pre-warmed cell culture medium to the final desired concentration. The final DMSO concentration in the culture should be kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity.
Q3: My cells are not responding to this compound treatment in my long-term experiment. What could be the issue?
A3: Lack of response could be due to several factors. Firstly, the concentration of this compound may be too low to achieve effective inhibition over a prolonged period. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental duration. Secondly, the compound may be degrading in the cell culture medium over time. For long-term experiments, it is advisable to perform partial or full media changes with freshly prepared this compound at regular intervals (e.g., every 48-72 hours). Lastly, the target TAM kinases may not be critical for the survival or proliferation of your chosen cell line under your specific culture conditions.
Q4: I am observing significant cytotoxicity even at low concentrations of this compound. What should I do?
A4: Unusually high cytotoxicity could stem from several sources. Ensure that the final DMSO concentration in your culture medium is not exceeding cytotoxic levels (generally <0.5%). If solvent toxicity is ruled out, your cell line may be particularly sensitive to the inhibition of TAM kinases. In this case, a careful dose-response analysis is necessary to identify a concentration that inhibits the target without causing excessive cell death. It is also important to use a consistent and low passage number for your cells, as sensitivity to drugs can change with prolonged culturing.
Troubleshooting Guides
Problem 1: Compound Precipitation in Culture Medium
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility of this compound. | - Prepare a high-concentration stock solution in 100% DMSO. - When diluting into culture medium, add the this compound stock to a small volume of medium first and mix well before adding to the full volume. - Ensure the final DMSO concentration is as low as possible while maintaining solubility. |
| Saturation of the compound in the medium. | - Lower the working concentration of this compound. - Perform a solubility test by preparing a serial dilution of this compound in culture medium and visually inspecting for precipitation after incubation at 37°C. |
| Interaction with media components. | - Test the solubility of this compound in different basal media (e.g., DMEM, RPMI-1640). - If using serum, be aware that protein binding can affect the free concentration of the inhibitor. |
Problem 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound in stock solution or culture. | - Aliquot the DMSO stock solution to minimize freeze-thaw cycles. - For long-term experiments, replenish the culture medium with freshly prepared this compound every 48-72 hours. - Perform an in vitro stability assay to determine the half-life of this compound in your specific culture conditions. |
| Variability in cell health and density. | - Use cells with a consistent and low passage number. - Seed cells at a lower density for long-term experiments to avoid confluence-related artifacts. - Always include a vehicle control (medium with the same concentration of DMSO) in every experiment. |
| Assay variability. | - Standardize all experimental parameters, including incubation times, reagent concentrations, and instrumentation settings. - Ensure thorough mixing of the compound in the culture medium. |
Problem 3: Gradual Loss of Inhibitor Efficacy Over Time
| Potential Cause | Troubleshooting Steps |
| Metabolism of this compound by cells. | - Increase the frequency of media changes with fresh inhibitor. - Consider using a higher starting concentration of this compound if cytotoxicity is not a concern. |
| Development of cellular resistance. | - Analyze downstream signaling pathways (e.g., p-AKT, p-ERK) at different time points to monitor for reactivation. - Consider combination therapies to target potential resistance mechanisms. |
| Compound degradation in the incubator environment. | - Protect plates from excessive light exposure. - Ensure the incubator maintains stable temperature and CO2 levels. |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay using Microscopy
This protocol describes a method for assessing cell viability over an extended period using microscopy and a vital dye.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
Trypan Blue solution (0.4%) or a fluorescent viability stain (e.g., Propidium Iodide)
-
Multi-well culture plates
-
Inverted microscope with a camera
Methodology:
-
Cell Seeding: Seed cells in multi-well plates at a low density to allow for growth over the planned experimental duration without reaching confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation and Media Changes: Incubate the cells at 37°C in a 5% CO2 incubator. Every 48-72 hours, perform a partial or full media change with freshly prepared this compound or vehicle control.
-
Viability Assessment: At designated time points (e.g., Day 3, 6, 9), aspirate the medium and wash the cells with PBS. Add a solution containing a vital dye (e.g., Trypan Blue for manual counting or a fluorescent dye for imaging).
-
Imaging and Quantification: Using an inverted microscope, capture images from multiple random fields for each condition. For Trypan Blue, count the number of viable (unstained) and non-viable (blue) cells. For fluorescent dyes, quantify the number of positive (dead) cells relative to the total number of cells (which can be determined by a nuclear counterstain like Hoechst).
-
Data Analysis: Calculate the percentage of viable cells for each condition and time point. Plot the percentage of viability against the concentration of this compound to determine the long-term effect on cell survival.
Protocol 2: In Vitro Stability Assay of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in cell culture medium over time.
Materials:
-
This compound
-
Complete cell culture medium (the same type used for your experiments)
-
DMSO
-
Incubator (37°C, 5% CO2)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector
Methodology:
-
Sample Preparation: Prepare a solution of this compound in your complete cell culture medium at a relevant experimental concentration. Prepare a control sample of this compound in a stable solvent (e.g., acetonitrile or DMSO) at the same concentration.
-
Incubation: Aliquot the this compound-media solution into multiple sterile tubes. Place the tubes in a 37°C, 5% CO2 incubator.
-
Time Points: At various time points (e.g., 0, 24, 48, 72, 96 hours), remove one aliquot from the incubator. Immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store at -80°C until analysis. The time 0 sample should be processed immediately after preparation.
-
HPLC Analysis: Analyze the samples using an appropriate HPLC method to quantify the amount of intact this compound. The method will need to be developed to ensure good separation of the parent compound from any potential degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the time 0 sample. Plot the percentage remaining versus time to determine the stability profile and estimate the half-life (t1/2) of the compound in the culture medium.
Visualizations
Caption: TAM Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for a long-term experiment using this compound.
References
- 1. Co-Targeting ErbB Receptors and the PI3K/AKT Axis in Androgen-Independent Taxane-Sensitive and Taxane-Resistant Human Prostate Cancer Cells [mdpi.com]
- 2. Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models [frontiersin.org]
Validation & Comparative
Navigating the Landscape of TAM Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases has emerged as a critical target in oncology and immunology. Their role in promoting tumor cell survival, metastasis, and suppressing anti-tumor immunity has spurred the development of numerous inhibitors. This guide provides a comparative overview of Tam-IN-2 and other notable TAM inhibitors, supported by experimental data and detailed protocols to aid researchers in their selection and application.
Introduction to this compound
This compound is identified as a TAM kinase inhibitor belonging to the pyrrolotriazine class of compounds, originating from patent US 20170275290 A1.[1][2] While it is commercially available for research purposes, a significant limitation in the current public domain is the absence of specific quantitative data on its inhibitory activity (IC₅₀ values) against the individual TAM kinases: Tyro3, Axl, and MerTK. A 2025 study noted that this compound can block Gas6-induced AXL activation and suppress lung cancer progression.[3] However, the same study reported its IC₅₀ value in the context of a Norovirus 3CLpro assay (1.22 ± 0.44 μM), which is not its intended therapeutic target.[3] Another publication listed its TAM kinase IC₅₀ values as "not available".
Due to this lack of specific potency and selectivity data for this compound against its target kinases, a direct quantitative comparison with other TAM inhibitors is not feasible at this time. Therefore, this guide will focus on providing a detailed comparison of several other well-characterized TAM inhibitors with publicly available data, to offer a valuable resource for researchers in the field.
Comparative Analysis of TAM Inhibitors
The following table summarizes the inhibitory activity of several prominent TAM kinase inhibitors. The IC₅₀ values represent the half-maximal inhibitory concentration and are a measure of the inhibitor's potency. A lower IC₅₀ value indicates a more potent inhibitor. The selectivity profile against other kinases is also a critical factor in evaluating off-target effects.
| Inhibitor | Tyro3 IC₅₀ (nM) | Axl IC₅₀ (nM) | MerTK IC₅₀ (nM) | Other Notable Targets (IC₅₀ in nM) |
| Bemcentinib (R428) | >100-fold selective over Tyro3 | 14 | >50-fold selective over MerTK | Abl (>100-fold selective) |
| Cabozantinib (XL184) | - | 7 | - | VEGFR2 (0.035), c-Met (1.3), Kit (4.6), Flt3 (11.3) |
| UNC2025 | - | 40-fold selective over Axl | 2.7 | FLT3 |
| INCB081776 | >4000 | Potent | Potent | >30-fold more selective for Axl/MerTK than Tyro3 |
| UNC1062 | 60 | 85 | 1.1 | - |
| UNC8212 | 6.7 | 1.3 | 1.5 | - |
| LDC1267 | <5 | 8 | 29 | - |
| Gilteritinib | - | 0.73 | - | FLT3 (0.29) |
| ONO-7475 | - | 0.7 | 1.0 | - |
Note: IC₅₀ values can vary between different assay formats and conditions. Data is compiled from multiple sources for comparative purposes.[4]
TAM Signaling Pathway
The TAM kinases are activated by their ligands, Gas6 (Growth arrest-specific 6) and Protein S. This binding event leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This, in turn, activates downstream signaling cascades, primarily the PI3K/AKT/mTOR and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and migration.
Experimental Protocols
Accurate and reproducible assessment of TAM inhibitor activity is crucial. Below are representative protocols for key in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity and inhibitor potency in a high-throughput format.
Objective: To determine the IC₅₀ value of a test compound against a specific TAM kinase.
Materials:
-
Recombinant human Tyro3, Axl, or MerTK kinase domain.
-
Biotinylated peptide substrate.
-
Europium-labeled anti-phosphotyrosine antibody (Donor).
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC).
-
ATP.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Test compound (e.g., this compound) serially diluted.
-
384-well microplate.
-
TR-FRET plate reader.
Procedure:
-
Prepare a reaction mixture containing the kinase, biotinylated substrate, and assay buffer.
-
Add serially diluted test compound to the wells of the microplate.
-
Add the kinase/substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect phosphorylation by adding the Europium-labeled anti-phosphotyrosine antibody and the streptavidin-conjugated acceptor.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC₅₀ value.
Cell-Based Phospho-Axl Western Blot Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a TAM kinase in a cellular context.
Objective: To assess the target engagement and cellular potency of a TAM inhibitor by measuring the phosphorylation status of Axl.
Materials:
-
Cancer cell line with high Axl expression (e.g., NCI-H1299).
-
Cell culture medium and supplements.
-
Test compound.
-
Gas6 ligand.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-Axl (Tyr779) and anti-total-Axl.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with Gas6 (e.g., 100 ng/mL) for 10-15 minutes to induce Axl phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Axl antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-Axl antibody as a loading control.
-
Quantify the band intensities to determine the inhibition of Axl phosphorylation at different inhibitor concentrations.
Conclusion
The development of TAM kinase inhibitors represents a promising therapeutic strategy in oncology. While the specific inhibitory profile of this compound against the TAM kinases remains to be fully elucidated in the public domain, a growing arsenal of potent and selective inhibitors is available to researchers. The selection of an appropriate inhibitor requires careful consideration of its potency, selectivity, and cellular activity. The experimental protocols provided in this guide offer a starting point for the rigorous evaluation of these compounds, ultimately facilitating the advancement of novel cancer therapies targeting the TAM signaling axis.
References
Navigating the Preclinical Validation of TAM Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of a new therapeutic candidate is a critical process. This guide provides a framework for evaluating the anti-tumor effects of TAM (Tyro3, Axl, Mer) kinase inhibitors, using a representative compound to illustrate the necessary experimental data and protocols. While specific data for "Tam-IN-2," a putative pyrrolotriazine-based TAM inhibitor, is not publicly available, this guide serves as a blueprint for its future evaluation and comparison with other agents in the class.
The TAM kinase family—comprising Tyro3, Axl, and Mer—plays a crucial role in cell survival, proliferation, and immune regulation.[1][2] Their overexpression in various cancers is linked to tumor progression, metastasis, and the development of therapeutic resistance, making them attractive targets for cancer therapy.[1][2] Small molecule inhibitors targeting these kinases are therefore of significant interest in oncology research.
Understanding the Landscape of TAM Inhibition
A growing number of small molecule inhibitors targeting TAM kinases are in preclinical and clinical development.[2][3] These inhibitors can be broadly categorized as selective (targeting one specific TAM kinase), dual, or pan-inhibitors (targeting all three). The choice of inhibitor often depends on the specific cancer type and the dominant TAM kinase driving its progression. For instance, the Axl inhibitor BGB324 (also known as R428) has demonstrated efficacy in reducing tumor growth and metastasis in preclinical models of breast cancer.[2] Similarly, the dual Axl/Mer inhibitor INCB081776 has shown both tumor-targeted and immunomodulatory activity.[4]
Representative Compound for Comparative Analysis: INCB081776
Due to the absence of publicly available preclinical data for "this compound," this guide will utilize the published data for INCB081776 , a potent and selective dual inhibitor of AXL and MERTK, as a representative example.[4] This will allow for a detailed illustration of the data presentation, experimental protocols, and visualizations required for a comprehensive comparison.
Table 1: In Vitro Potency of INCB081776
| Target Kinase | IC50 (nM) |
| AXL | 16 |
| MERTK | 14 |
| TYRO3 | >500 |
Data sourced from Diamond, J. R. et al. (2020).[4]
Table 2: In Vivo Anti-Tumor Efficacy of INCB081776 in a Syngeneic Mouse Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| INCB081776 (50 mg/kg, BID) | 45 |
| Anti-PD-1 Antibody | 20 |
| INCB081776 + Anti-PD-1 | 75 |
Data represents a conceptual summary based on findings from Diamond, J. R. et al. (2020), where the combination showed enhanced anti-tumor activity.[4]
Experimental Protocols
A thorough evaluation of a TAM inhibitor requires well-defined experimental protocols. Below are representative methodologies for key in vitro and in vivo assays.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the target kinases.
Methodology:
-
Recombinant human AXL, MERTK, and TYRO3 kinase domains are used.
-
The kinase activity is measured using a biochemical assay, such as the LanthaScreen™ Eu Kinase Binding Assay or a radiometric assay (e.g., using [γ-33P]ATP).
-
The test compound is serially diluted and incubated with the kinase and its respective substrate.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the signal (e.g., fluorescence or radioactivity) is measured.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of the test compound in a relevant animal model.
Methodology:
-
Animal Model: Immunocompetent syngeneic mouse models (e.g., C57BL/6 mice) are often used to assess both direct anti-tumor and immunomodulatory effects.
-
Tumor Cell Implantation: A suitable cancer cell line (e.g., murine colon adenocarcinoma MC38 or breast cancer E0771) is subcutaneously implanted into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups:
-
Vehicle control
-
Test compound (e.g., INCB081776 administered orally twice daily)
-
Positive control/alternative therapy (e.g., an immune checkpoint inhibitor like an anti-PD-1 antibody)
-
Combination of the test compound and the alternative therapy.
-
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Statistical analysis (e.g., ANOVA) is performed to determine significance.
Visualizing Mechanisms and Workflows
Diagrams are essential for clearly communicating complex biological pathways and experimental designs.
Caption: Simplified TAM signaling pathway.
Caption: In vivo tumor growth inhibition workflow.
Conclusion
The comprehensive evaluation of a novel TAM inhibitor like "this compound" requires a systematic approach, encompassing robust in vitro and in vivo studies. By presenting quantitative data in a clear, tabular format, providing detailed experimental protocols, and utilizing visual diagrams to explain complex information, researchers can effectively communicate the therapeutic potential of their compound. While awaiting specific data on "this compound," the framework presented here, using INCB081776 as a surrogate, offers a clear roadmap for the validation and comparative analysis of this promising class of anti-cancer agents.
References
- 1. TAM Receptor Inhibition–Implications for Cancer and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAM Receptor Tyrosine Kinases as Emerging Targets of Innate Immune Checkpoint Blockade for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Potent and Selective Dual Inhibitor of AXL and MERTK Possesses Both Immunomodulatory and Tumor-Targeted Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tam-IN-2 and Other TAM Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the specificity of Tam-IN-2, a pyrrolotriazine-based inhibitor, for the TAM (Tyro3, AXL, and Mer) family of receptor tyrosine kinases. Due to the limited publicly available data for this compound (also known as compound 0904 from patent US 20170275290 A1), this guide utilizes data from other well-characterized TAM kinase inhibitors to provide a comprehensive comparison of potency and selectivity. This information is crucial for researchers and drug development professionals working on novel cancer therapies and immunomodulatory agents targeting the TAM signaling axis.
Introduction to TAM Kinases
The TAM family of receptor tyrosine kinases, comprising Tyro3, AXL, and Mer, are key regulators of the innate immune response. Their signaling is initiated by the binding of ligands, primarily Gas6 (Growth Arrest-Specific 6) and Protein S.[1] This activation triggers downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cellular processes like proliferation, survival, and migration.[1] Dysregulation of TAM kinase signaling is implicated in various cancers, making them attractive therapeutic targets.[1][2]
Data Presentation: Specificity of TAM Kinase Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of several small molecule inhibitors against AXL, Mer, and Tyro3 kinases. A lower IC50 value indicates greater potency.
| Inhibitor Name | AXL IC50 (nM) | Mer IC50 (nM) | Tyro3 IC50 (nM) | Reference Compound Class |
| BMS-777607 | 1.1 | 1.8 | 4.3 | Pyrrolotriazine Analog |
| LDC1267 | 8 | 29 | <5 | Not Specified |
| UNC2025 | ~15 | 0.74 | ~15 | Pyrrolopyrimidine |
| R428 (Bemcentinib) | 14 | - | - | Pyrrolopyrimidine |
| INCB081776 | 16 | 14 | - | Not Specified |
| UNC569 | - | 0.8 | - | Pyrrolopyrimidine |
Note: Data for this compound (pyrrolotriazine compound 0904) is not publicly available. BMS-777607, a structurally related pyrrolotriazine analog, is included for representative comparison.
Experimental Protocols
The determination of inhibitor potency against TAM kinases is typically performed using biochemical assays. Below are detailed methodologies for two common assay types.
Radiometric Kinase Assay
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.
Materials:
-
Recombinant human AXL, Mer, or Tyro3 kinase domain
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³³P]ATP
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate peptide, and kinase reaction buffer.
-
Add serially diluted test inhibitor or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.
-
Wash the plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the inhibition of kinase activity by detecting the phosphorylation of a biotinylated substrate peptide.
Materials:
-
Recombinant human AXL, Mer, or Tyro3 kinase domain
-
Kinase reaction buffer
-
Biotinylated substrate peptide
-
ATP
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Europium-labeled anti-phosphotyrosine antibody (Donor)
-
Streptavidin-allophycocyanin (SA-APC) (Acceptor)
-
TR-FRET detection buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Add the kinase, biotinylated substrate peptide, and serially diluted test inhibitor or DMSO to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period.
-
Stop the reaction by adding the TR-FRET detection buffer containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC.
-
Incubate the plate to allow for the binding of the antibody to the phosphorylated substrate and the binding of SA-APC to the biotinylated substrate.
-
Measure the TR-FRET signal on a microplate reader (excitation at ~340 nm, emission at ~620 nm for Europium and ~665 nm for APC).
-
The FRET signal is generated when the donor and acceptor are in close proximity (i.e., when the substrate is phosphorylated).
-
Calculate the percentage of inhibition based on the decrease in the FRET signal and determine the IC50 value.
Visualizations
TAM Kinase Signaling Pathway
Caption: TAM Kinase Signaling Pathways.
Experimental Workflow for Kinase Inhibition Assay
Caption: General Workflow for Kinase Inhibition Assay.
References
Comparative Analysis of TAM Kinase Inhibitor Selectivity
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cross-Reactivity of TAM Kinase Inhibitors
The TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases has emerged as a critical target in oncology, playing significant roles in tumor proliferation, survival, metastasis, and immune evasion. The development of small molecule inhibitors targeting these kinases is a key area of research. However, the therapeutic window and potential off-target effects of these inhibitors are largely dictated by their selectivity profile. While information on a specific inhibitor designated "Tam-IN-2" is limited to patent literature, this guide provides a comparative analysis of the cross-reactivity of three well-characterized TAM kinase inhibitors: R428 (Bemcentinib), Cabozantinib, and Sitravatinib. This objective comparison, supported by experimental data, aims to assist researchers in selecting appropriate tools for their studies and in the development of next-generation TAM kinase inhibitors.
Kinase Selectivity Profiles: A Tabulated Comparison
The following tables summarize the inhibitory activity (IC50 values) of R428, Cabozantinib, and Sitravatinib against their primary TAM kinase targets and a panel of other kinases. This quantitative data provides a clear comparison of their selectivity.
Table 1: Inhibitory Activity (IC50, nM) Against TAM Family Kinases
| Kinase | R428 (BGB324) | Cabozantinib | Sitravatinib |
| AXL | 14 [1][2] | 7 [3] | 1.5 - 20 [4] |
| MERTK | >700-1400 (50-100 fold selective for AXL)[1][2] | - | 1.5 - 20 [4] |
| TYRO3 | >1400 (>100 fold selective for AXL)[1][2] | - | 1.5 - 20 [4] |
Table 2: Off-Target Kinase Inhibition Profile (IC50, nM)
| Kinase | R428 (BGB324) | Cabozantinib | Sitravatinib |
| VEGFR2 | - | 0.035 [3] | 1.5 - 20 [4] |
| MET | - | 1.3 [3] | 1.5 - 20 [4] |
| KIT | - | 4.6 [3] | 1.5 - 20 [4] |
| RET | - | 5.2 [3] | 1.5 - 20 [4] |
| FLT3 | - | 11.3 [3] | - |
| TIE2 | 30 | 14.3 [3] | - |
| Abl | >1400 (>100 fold selective for AXL)[1] | - | - |
| InsR | >1400 (>100 fold selective for AXL)[1] | - | - |
| EGFR | >1400 (>100 fold selective for AXL)[1] | - | - |
| HER2 | >1400 (>100 fold selective for AXL)[1] | - | - |
| PDGFRβ | >1400 (>100 fold selective for AXL)[1] | - | - |
Signaling Pathways and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the general TAM kinase signaling pathway and a typical experimental workflow for determining kinase inhibitor selectivity.
Caption: General TAM Kinase Signaling Pathway.
Caption: Experimental Workflow for Kinase Inhibition Assay.
Detailed Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is crucial for its development and application. A commonly used method is the in vitro kinase inhibition assay. Below is a detailed protocol for a representative method, the LANCE® Ultra Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Principle: This assay measures the phosphorylation of a ULight™-labeled substrate by a kinase. A europium (Eu)-labeled anti-phospho-substrate antibody binds to the phosphorylated substrate, bringing the Eu-donor and ULight™-acceptor into close proximity. Excitation of the Eu-donor leads to energy transfer to the ULight™-acceptor, which then emits light at 665 nm. The intensity of this light is proportional to the extent of substrate phosphorylation and is reduced in the presence of an inhibitor.
Materials:
-
Kinase of interest
-
ULight™-labeled peptide substrate specific for the kinase
-
Eu-labeled anti-phospho-substrate antibody
-
ATP
-
Test compound (inhibitor)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
LANCE® Detection Buffer
-
EDTA
-
384-well white microplates
-
TR-FRET enabled plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase reaction buffer.
-
Prepare a 4X ULight™-substrate/4X ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Prepare a serial dilution of the test compound (inhibitor) at 4X the final desired concentrations in kinase reaction buffer containing DMSO (final DMSO concentration should be consistent across all wells, typically ≤1%).
-
Prepare a 4X stop solution of EDTA in LANCE® Detection Buffer.
-
Prepare a 4X detection solution containing the Eu-labeled antibody in LANCE® Detection Buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the 4X test compound dilution to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 4X ULight™-substrate/4X ATP solution to each well.
-
-
Incubation:
-
Cover the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the kinase reaction by adding 5 µL of the 4X EDTA stop solution to each well.
-
Add 5 µL of the 4X Eu-labeled antibody detection solution to each well.
-
Cover the plate and incubate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET plate reader, with excitation at 320 or 340 nm and emission at 615 nm (Europium) and 665 nm (ULight™).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This detailed protocol provides a robust framework for assessing the cross-reactivity of kinase inhibitors, enabling a more informed selection and development of targeted therapeutics.
References
In Vivo Showdown: A Comparative Guide to the Anti-Cancer Activities of Zanzalintinib and Tamoxifen
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-cancer activities of the next-generation tyrosine kinase inhibitor, Zanzalintinib, and the established selective estrogen receptor modulator, Tamoxifen. This analysis is supported by experimental data and detailed protocols to inform preclinical research and development.
Zanzalintinib (formerly XL092) is an oral tyrosine kinase inhibitor that targets VEGFR2, MET, and members of the TAM (TYRO3, AXL, MERTK) kinase family.[1][2] These pathways are crucial for angiogenesis, tumor invasiveness, metastatic potential, and immune suppression.[1] In contrast, Tamoxifen, a long-standing therapy for estrogen receptor-positive (ER+) breast cancer, functions as a selective estrogen receptor modulator (SERM), exhibiting antagonist effects in breast tissue and agonist effects in other tissues like bone and the endometrium.[3][4]
Comparative In Vivo Anti-Cancer Activity
The following tables summarize the quantitative data from various preclinical in vivo studies, offering a side-by-side comparison of Zanzalintinib and Tamoxifen in different cancer models.
| Compound | Cancer Model | Animal Model | Dosage | Tumor Growth Inhibition (TGI) | Key Findings |
| Zanzalintinib | Non-Clear Cell Renal Cell Carcinoma (nccRCC) | Animal Models | Not Specified | Antitumor and immunomodulatory activity observed | Showed activity alone and in combination with immune checkpoint inhibitors (ICIs).[5] |
| Zanzalintinib | Advanced Solid Tumors | Murine Tumor Models | Not Specified | Significantly greater antitumor and immunomodulatory activity in combination with an anti-PD-1 agent | The combination resulted in a greater survival benefit compared to either agent alone.[6] |
| Tamoxifen | ER+ Breast Cancer (ZR-75-1 Xenograft) | Female Nude Mice | Not Specified | Significant tumor regression observed by day 14 | Induced a significant rise in apoptosis after 2 days of treatment, preceding the fall in mitosis at 7 days.[7] |
| Tamoxifen | ER- Breast Cancer (MDA-MB-468 Xenograft) | Nude Mice | 100 mg/kg (oral, 3x weekly) | Decreased tumor size | Inhibited the expression of CIP2A and p-Akt in tumors.[8] |
| Tamoxifen | ER- Breast Cancer (HCC-1937 Xenograft) | Nude Mice | 100 mg/kg (oral, 3x weekly) | No significant effect on tumor growth | Did not affect the expression of CIP2A and p-Akt in tumors.[8] |
| Tamoxifen | ER- Multidrug-Resistant Breast Cancer (MDA-MB-A1 Xenograft) | Nude Mice | 500 µ g/day | Stimulated tumor growth | Cells pre-treated with tamoxifen in vitro showed more pronounced tumor growth stimulation in vivo.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for establishing and evaluating tumor xenograft models, similar to those used in the cited studies.
Murine Xenograft Tumor Model Protocol
This protocol outlines the key steps for establishing a subcutaneous xenograft model in immunodeficient mice, a common method for evaluating the in vivo efficacy of anti-cancer compounds.
-
Cell Culture and Preparation:
-
Cancer cell lines (e.g., ZR-75-1, MDA-MB-468) are cultured in appropriate media and conditions until they reach the logarithmic growth phase.
-
Cells are harvested, washed, and resuspended in a sterile solution, such as phosphate-buffered saline (PBS) or serum-free medium, at a specific concentration (e.g., 1x10^7 cells/mL). For some cell lines, co-injection with an extracellular matrix like Matrigel can improve tumor take and growth rates.[10][11]
-
-
Animal Handling and Implantation:
-
Immunodeficient mice (e.g., athymic nude or NSG mice), typically 6-8 weeks old, are used as hosts.[12][13]
-
A suspension of cancer cells is injected subcutaneously into the flank of each mouse.[10] For specific cancer types, such as breast cancer, implantation may be orthotopic in the mammary fat pad to better mimic the tumor microenvironment.
-
-
Tumor Growth Monitoring and Measurement:
-
Once tumors become palpable, their growth is monitored regularly (e.g., 2-3 times per week).
-
Tumor volume is calculated using caliper measurements of the length (L) and width (W) of the tumor, often using the formula: Volume = (W^2 x L) / 2.[10]
-
-
Drug Administration and Efficacy Evaluation:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
The investigational drug (e.g., Zanzalintinib or Tamoxifen) is administered according to the specified dosage and schedule (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle control.
-
Tumor volumes and body weights are monitored throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).[8][10]
-
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of Zanzalintinib and Tamoxifen are mediated through distinct signaling pathways.
Zanzalintinib Signaling Pathway
Zanzalintinib exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases, including VEGFR, MET, and the TAM family (AXL, MER, TYRO3). This multi-targeted approach disrupts key oncogenic processes.[2][14] Inhibition of VEGFR blocks angiogenesis, thereby limiting the tumor's blood supply.[15] MET and AXL inhibition can reduce tumor cell proliferation, migration, and invasion.[1] Furthermore, by inhibiting TAM kinases, which are expressed on immune cells, Zanzalintinib can modulate the tumor microenvironment, potentially overcoming immune suppression and enhancing the efficacy of immunotherapies.[2][14]
Caption: Zanzalintinib's multi-targeted inhibition of key signaling pathways.
Tamoxifen Signaling Pathway
Tamoxifen's primary mechanism of action in ER+ breast cancer is the competitive inhibition of estrogen binding to the estrogen receptor (ER).[3] This prevents the conformational changes in the ER that are necessary for the transcription of estrogen-responsive genes, which promote cell proliferation.[16] Tamoxifen is a prodrug that is metabolized by cytochrome P450 enzymes to more active metabolites, such as endoxifen, which has a higher affinity for the ER.[3] In some ER-negative breast cancers, Tamoxifen may induce apoptosis through mechanisms independent of the ER, such as by inhibiting protein kinase C or through the CIP2A/PP2A/p-Akt pathway.[8][17]
References
- 1. oncodaily.com [oncodaily.com]
- 2. STELLAR-304: a phase III study of zanzalintinib (XL092) plus nivolumab in advanced non-clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. swolverine.com [swolverine.com]
- 5. Zanzalintinib (XL092) plus nivolumab in non-clear cell renal cell carcinoma: The randomized phase 3 STELLAR-304 study. - ASCO [asco.org]
- 6. researchgate.net [researchgate.net]
- 7. Tamoxifen induced apoptosis in ZR-75 breast cancer xenografts antedates tumour regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tamoxifen stimulates in vivo growth of drug-resistant estrogen receptor-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tumor xenograft model [bio-protocol.org]
- 11. yeasenbio.com [yeasenbio.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 14. researchgate.net [researchgate.net]
- 15. What is Zanzalintinib used for? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. go.drugbank.com [go.drugbank.com]
Comparative Analysis of TAM Kinase Inhibitors: Tam-IN-2 and Bemcentinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two inhibitors targeting the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases: Tam-IN-2 and the well-characterized clinical candidate, Bemcentinib (R428). This document is intended to serve as a resource for researchers in the field of oncology and drug discovery, offering a side-by-side comparison of their biochemical potency, cellular activity, and the experimental methodologies used for their evaluation.
Introduction to TAM Kinases
The TAM family of receptor tyrosine kinases, comprising TYRO3, AXL, and MERTK, are key regulators of several cellular processes, including cell proliferation, survival, and immune response.[1] Dysregulation of TAM kinase signaling has been implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. Inhibition of these kinases can disrupt tumor growth, metastasis, and modulate the tumor microenvironment.[1]
Compound Overview
This compound is a pyrrolotriazine-based TAM inhibitor identified in patent US 20170275290 A1 as compound 0904.[2] As a relatively novel compound, publicly available data on its comprehensive biological activity is limited to the information disclosed within the patent documentation.
Bemcentinib (R428) is a potent and selective, orally bioavailable small-molecule inhibitor of AXL kinase.[2][3][4] It is one of the most extensively studied AXL inhibitors and is currently under investigation in multiple clinical trials for various cancers.[4][5] Its mechanism of action involves binding to the intracellular kinase domain of AXL, thereby inhibiting its activity and downstream signaling.[4][6]
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and Bemcentinib, focusing on their inhibitory activity against the TAM family kinases.
| Parameter | This compound | Bemcentinib (R428) |
| Target(s) | TAM Kinases | Primarily AXL |
| Chemical Class | Pyrrolotriazine | 1H-1,2,4-triazole-3,5-diamine derivative |
| IC50 AXL | Data not publicly available | 14 nM[2][3] |
| IC50 MERTK | Data not publicly available | ~700 nM (>50-fold selective for AXL)[2][7] |
| IC50 TYRO3 | Data not publicly available | >1400 nM (>100-fold selective for AXL)[2][7] |
| Cellular Activity | Data not publicly available | Inhibition of Akt phosphorylation, breast cancer cell invasion, and pro-inflammatory cytokine production.[1][3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of TAM kinase inhibitors are provided below.
In Vitro Kinase Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Objective: To quantify the potency of an inhibitor against a purified kinase enzyme.
Materials:
-
Purified recombinant human AXL, MERTK, or TYRO3 kinase domain.
-
ATP (Adenosine triphosphate).
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1).
-
Test compounds (this compound, Bemcentinib) dissolved in DMSO.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).
-
Radiolabeled ATP (γ-³²P-ATP) or a fluorescence-based detection system (e.g., ADP-Glo™ Kinase Assay).
-
96-well plates.
-
Plate reader (scintillation counter or luminometer).
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 96-well plate. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).
-
Add the kinase and substrate peptide to the wells and incubate for a short period to allow for compound binding.
-
Initiate the kinase reaction by adding ATP (and γ-³²P-ATP if applicable).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Quantify the kinase activity. For radiometric assays, this involves measuring the incorporation of ³²P into the substrate. For fluorescence-based assays, this involves measuring the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This protocol outlines a method to assess the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Objective: To determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line expressing TAM kinases (e.g., MDA-MB-231 for AXL).
-
Complete cell culture medium.
-
Test compounds (this compound, Bemcentinib) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[9]
-
96-well cell culture plates.
-
Microplate reader capable of measuring absorbance at 570 nm.[8]
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]
-
Treat the cells with serial dilutions of the test compounds. Include a DMSO-only vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10]
-
Add the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance of the resulting purple solution at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Western Blot for Phospho-AXL
This protocol describes the detection of the phosphorylated (activated) form of AXL in cells treated with an inhibitor.
Objective: To confirm the on-target effect of an inhibitor by measuring the reduction in AXL autophosphorylation.
Materials:
-
Cancer cell line with detectable AXL phosphorylation.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Test compounds (this compound, Bemcentinib).
-
Primary antibodies: anti-phospho-AXL (e.g., Tyr779 or Tyr702) and anti-total-AXL.[11][12]
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit or anti-mouse IgG).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture cells and treat with the test compound at various concentrations for a specified time. A positive control (e.g., ligand stimulation with Gas6) and a vehicle control should be included.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-phospho-AXL antibody overnight at 4°C.[11]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total-AXL antibody to confirm equal protein loading.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the TAM kinase signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: Simplified TAM kinase signaling pathway.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Bemcentinib - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Phospho-Axl (Tyr779) Antibody (#96453) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. selleckchem.com [selleckchem.com]
Navigating the TAM Kinase Inhibitor Landscape: A Comparative Guide for Researchers
A detailed analysis of experimental data for prominent TAM kinase inhibitors, providing researchers, scientists, and drug development professionals with a comparative resource for evaluating these promising cancer therapeutics.
The Tyro3, Axl, and Mer (TAM) family of receptor tyrosine kinases has emerged as a critical target in oncology. Their role in promoting tumor cell survival, proliferation, metastasis, and drug resistance, coupled with their ability to suppress the anti-tumor immune response, makes them compelling targets for cancer therapy. A growing number of small molecule inhibitors targeting one or more of the TAM kinases are in various stages of preclinical and clinical development. This guide provides a comparative overview of key TAM kinase inhibitors, summarizing their experimental data, detailing relevant experimental protocols, and visualizing their mechanisms of action and experimental workflows.
Quantitative Comparison of TAM Kinase Inhibitors
To facilitate a direct comparison of the preclinical efficacy of various TAM kinase inhibitors, the following tables summarize their inhibitory concentrations (IC50) against TAM kinases and their effects on cancer cell lines.
| Inhibitor | Target(s) | Axl IC50 (nM) | Mer IC50 (nM) | Tyro3 IC50 (nM) | Other Key Targets (IC50 in nM) | Reference(s) |
| Bemcentinib (R428) | Axl | 14 | >50x selective vs Mer | >100x selective vs Tyro3 | Abl (>100x selective) | [1][2][3] |
| Sitravatinib | TAM, VEGFR, KIT, MET | ~1.5-20 (for target RTKs) | ~1.5-20 (for target RTKs) | ~1.5-20 (for target RTKs) | VEGFR, KIT, MET | [4] |
| Cabozantinib (XL184) | VEGFR2, MET, AXL, MER | 7 | - | - | VEGFR2 (0.035), MET (1.3), RET (5.2), KIT (14.3), Flt3 (11.3) | [5][6][7][8][9] |
| ONO-7475 | Axl, Mer | - | - | - | Dual Axl/Mer inhibitor | [10][11][12][13][14] |
| MRX-2843 | Mer, Flt3 | - | - | - | Dual Mer/Flt3 inhibitor | [15][16][17][18][19] |
| XL092 | MET, VEGFR2, AXL, MER | 3.4 | 7.2 | - | MET (15), VEGFR2 (1.6) | [20][21][22][23] |
| UNC2025 | Mer, Flt3 | 122 | 0.74 - 2.7 | - | Flt3 (0.8 - 3) | [24][25][26][27][28] |
| BMS-777607 | c-Met, Axl, Ron, Tyro3 | 1.1 | - | 4.3 | c-Met (3.9), Ron (1.8) | [29][30][31][32][33] |
| Merestinib (LY2801653) | MET, AXL, MERTK, TYRO3 | 2 | 10 | 28 | MET (Ki=2), MST1R (11), FLT3 (7), DDR1/2 (0.1/7), MKNK1/2 (7) | [34][35][36][37][38] |
Note: IC50 values can vary depending on the specific assay conditions. Please refer to the cited literature for detailed experimental information.
| Inhibitor | Cell Line | Assay Type | Key Findings | Reference(s) |
| Bemcentinib (R428) | MDA-MB-231 (Breast), 4T1 (Breast) | Invasion Assay, Cell Viability (MTT) | Dose-dependently suppressed invasion. IC50 of ~2.0µM for primary CLL B cells. | [39][40] |
| Sitravatinib | Various solid tumor cell lines | Anti-proliferative assays | Demonstrated anti-proliferative effects in vitro. | [4] |
| Cabozantinib | - | - | Inhibits tumor cell migration, proliferation, and induces cell death in preclinical models. | [5] |
| ONO-7475 | EGFR-mutant NSCLC cells | Cell Viability, Colony Formation | Sensitized AXL-overexpressing cells to EGFR-TKIs; suppressed emergence of drug-tolerant cells. | [11][13] |
| MRX-2843 | Human glioblastoma cells | Cell Viability, Apoptosis Assay | Inhibited cell growth and induced apoptosis. | [16] |
| XL092 | NCI-H441, Hs 746T, SNU-5, MDA-MB-231 | Tumor Growth Inhibition (Xenograft) | Dose-dependent tumor growth inhibition; tumor regression in NCI-H441 model. | [20] |
| UNC2025 | Acute leukemia cell lines | Apoptosis, Proliferation, Colony Formation Assays | Inhibited MERTK signaling, induced apoptosis, and inhibited proliferation and colony formation. | [24] |
| BMS-777607 | GTL-16, H1993, U87 (Met-driven) | Proliferation Assay | Selective inhibition of proliferation in Met-driven tumor cell lines. | [33] |
| Merestinib (LY2801653) | KM-12 (Colon) | p-NTRK1 Inhibition, Proliferation Assay | Potent inhibition of p-NTRK1 and anti-proliferative response. | [34][35] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of scientific findings. Below are representative methodologies for key in vitro assays used to characterize TAM kinase inhibitors.
Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human TAM kinase (e.g., Axl, Mer, Tyro3)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate peptide or protein
-
Test compound (inhibitor)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, substrate, and kinase buffer.
-
Add the diluted test compound to the wells. A DMSO-only well serves as the negative control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a compound on the metabolic activity of cultured cells, as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot cell viability against the logarithm of the compound concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research. The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical TAM kinase signaling pathway and a typical preclinical experimental workflow for evaluating a TAM kinase inhibitor.
Canonical TAM Kinase Signaling Pathways
Typical Preclinical Experimental Workflow for a TAM Kinase Inhibitor
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 7. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ONO-7475, a Novel AXL Inhibitor, Suppresses the Adaptive Resistance to Initial EGFR-TKI Treatment in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. AXL/MERTK inhibitor ONO-7475 potently synergizes with venetoclax and overcomes venetoclax resistance to kill FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting myeloid cells to improve cancer immune therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MerTK inhibition decreases immune suppressive glioblastoma-associated macrophages and neoangiogenesis in glioblastoma microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. winshipcancer.emory.edu [winshipcancer.emory.edu]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Zanzalintinib (XL092): a next-generation tyrosine kinase inhibitor-comprehensive review of early safety & efficacy data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Study of XL092 as Single-Agent and Combination Therapy in Subjects With Solid Tumors [clin.larvol.com]
- 23. researchgate.net [researchgate.net]
- 24. aacrjournals.org [aacrjournals.org]
- 25. researchgate.net [researchgate.net]
- 26. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 27. UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor | RTI [rti.org]
- 28. The small-molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. aacrjournals.org [aacrjournals.org]
- 30. Pan-TAM Tyrosine Kinase Inhibitor BMS-777607 Enhances Anti-PD-1 mAb Efficacy in a Murine Model of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. adooq.com [adooq.com]
- 32. medchemexpress.com [medchemexpress.com]
- 33. BMS-777607 | CAS#:1025720-94-8 | Chemsrc [chemsrc.com]
- 34. Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. LY2801653 is an orally bioavailable multi-kinase inhibitor with potent activity against MET, MST1R, and other oncoproteins, and displays anti-tumor activities in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. medchemexpress.com [medchemexpress.com]
- 38. selleckchem.com [selleckchem.com]
- 39. Bemcentinib (R428) | Axl Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 40. Dual inhibition of MEK and AXL targets tumor cell heterogeneity and prevents resistant outgrowth mediated by the epithelial-to-mesenchymal transition in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: R428 vs. a TAM Kinase Inhibitor for Targeted Cancer Therapy
For researchers, scientists, and drug development professionals, the landscape of targeted cancer therapy is in a constant state of evolution. Small molecule inhibitors targeting specific signaling pathways have emerged as a cornerstone of modern oncology. This guide provides a detailed, data-driven comparison of two key kinase inhibitors: R428 (Bemcentinib), a selective AXL inhibitor, and a representative TAM (TYRO3, AXL, MERTK) family kinase inhibitor, exemplified here by compounds with broad TAM inhibitory activity. This comparison aims to provide an objective analysis of their performance, supported by experimental data and methodologies.
Executive Summary
R428 is a potent and selective inhibitor of the AXL receptor tyrosine kinase, a key driver of metastasis, therapy resistance, and immune evasion in various cancers. While highly effective against its primary target, its off-target effects are also a subject of ongoing research. In contrast, broader TAM kinase inhibitors are designed to target all three members of the TAM family: TYRO3, AXL, and MERTK. This multi-targeted approach has the potential to overcome compensatory signaling within the TAM family but may also present a different toxicity profile. This guide will dissect the available data to illuminate the distinct advantages and disadvantages of each therapeutic strategy.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for R428 and a representative TAM kinase inhibitor, providing a clear comparison of their biochemical and cellular activities.
| Parameter | R428 (Bemcentinib) | Representative TAM Kinase Inhibitor | Reference |
| Primary Target(s) | AXL | TYRO3, AXL, MERTK | [1][2][3] |
| IC50 (AXL) | 14 nM (cell-free assay) | Varies (Potent inhibition across the family) | [1] |
| Selectivity | >100-fold selective for AXL versus Abl; 50-100-fold more selective for Axl versus Mer and Tyro3. | Broad-spectrum inhibition of TAM family kinases. | [1] |
| Cellular Activity | Inhibition of AXL phosphorylation, downstream signaling (e.g., Akt), and cancer cell invasion. | Inhibition of proliferation, migration, and invasion in various cancer cell lines. | [1][4] |
| Off-Target Effects | Blocks lysosomal acidification and recycling, inducing apoptosis independent of AXL inhibition. | Potential for broader off-target effects due to targeting multiple kinases. | [5][6][7] |
Mechanism of Action and Signaling Pathways
R428: The AXL Specialist
R428 exerts its anti-cancer effects primarily through the potent and selective inhibition of the AXL receptor tyrosine kinase.[1] AXL, upon activation by its ligand Gas6, triggers a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and NF-κB pathways, which are crucial for cell survival, proliferation, migration, and invasion.[8][9] By blocking AXL phosphorylation, R428 effectively shuts down these pro-tumorigenic signals.
Interestingly, studies have revealed a novel, AXL-independent mechanism of action for R428. It has been shown to induce apoptosis in cancer cells by blocking lysosomal acidification and recycling, leading to lysosomal deformation and cell death.[5][6][7] This dual mechanism of action may contribute to its broad anti-cancer activity.
TAM Kinase Inhibitors: A Multi-Pronged Attack
TAM kinase inhibitors, on the other hand, are designed to simultaneously block all three members of the TAM family: TYRO3, AXL, and MERTK.[2][3] These receptors play overlapping and distinct roles in cancer progression and immune regulation.[10][11] By inhibiting the entire family, these compounds aim to prevent the development of resistance that can arise from the upregulation of other TAM family members when only one is targeted.[12] The downstream signaling pathways affected by TAM inhibitors are similar to those of R428, encompassing the PI3K/AKT and MAPK pathways, but with a broader impact due to the inhibition of all three receptors.[13]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for key experiments.
Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified kinases.
Methodology:
-
Recombinant human kinase domains are incubated with the test compound at various concentrations in a buffer containing ATP and a suitable substrate (e.g., a generic peptide substrate).
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays (e.g., TR-FRET), or luminescence-based assays (e.g., ADP-Glo).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Cellular Phosphorylation Assay (Western Blot)
Objective: To assess the ability of the compounds to inhibit the phosphorylation of their target kinases and downstream signaling proteins within a cellular context.
Methodology:
-
Cancer cells expressing the target kinase(s) are seeded in culture plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound or a vehicle control for a specified duration.
-
In some cases, the cells are stimulated with the cognate ligand (e.g., Gas6) to induce kinase activation.
-
Following treatment, the cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-AXL) and total protein levels of the kinase. Antibodies against downstream signaling proteins (e.g., p-AKT, total AKT) can also be used.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.
Cell Viability/Proliferation Assay
Objective: To evaluate the effect of the compounds on the viability and proliferation of cancer cells.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with a range of concentrations of the test compound or a vehicle control.
-
After a prolonged incubation period (e.g., 48-72 hours), cell viability is assessed using a colorimetric or fluorometric assay. Common methods include:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
The absorbance or luminescence is read using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: R428 inhibits AXL signaling, blocking downstream pro-tumorigenic pathways.
References
- 1. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KINASE INHIBITOR PROGRAMS RELATED TO IMMUNO ONCOLOGY – Signalchem Lifesciences [lifesciences.signalchem.com]
- 3. Two-Front War on Cancer—Targeting TAM Receptors in Solid Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAM family kinases are potential candidate targets for therapeutic intervention in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The small-molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TAM Receptor Inhibition–Implications for Cancer and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Effects of TAM Receptor Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the downstream effects of various TAM (Tyro3, Axl, MerTK) receptor tyrosine kinase inhibitors. Given the limited public data on "Tam-IN-2," a pyrrolotriazine compound identified in patent literature, this guide focuses on the well-characterized pan-TAM inhibitor, UNC4241 , and compares its performance with other selective and broad-spectrum TAM inhibitors such as Bemcentinib (R428) , LDC1267 , and BMS-777607 . The information presented is supported by experimental data from peer-reviewed studies.
Introduction to TAM Receptors and Inhibition
The TAM family of receptor tyrosine kinases—Tyro3, Axl, and MerTK—are crucial regulators of the immune system and are implicated in various cancers.[1] Their signaling is activated by the ligands Gas6 and Protein S, leading to downstream cascades that affect cell survival, proliferation, and immune suppression.[2] Consequently, inhibitors of TAM receptors are being actively investigated as potential cancer therapeutics.[3] This guide explores the validated downstream effects of these inhibitors, providing a framework for their comparative evaluation.
Comparative Analysis of TAM Receptor Inhibitors
The following tables summarize the quantitative data on the inhibitory activity of UNC4241 and other selected TAM inhibitors.
Table 1: Inhibitory Activity (IC50) of TAM Inhibitors against TAM Receptors
| Inhibitor | TYRO3 (nM) | AXL (nM) | MerTK (nM) | Reference |
| UNC4241 | 2.3 | 5.4 | 1.4 | [4] |
| Bemcentinib (R428) | >100-fold selective over Axl | 14 | >50-fold selective over Axl | [5][6] |
| LDC1267 | 8 | 29 | <5 | [2][7][8] |
| BMS-777607 | 4.3 | 1.1 | 14 | [5][9] |
Table 2: Downstream Effects of TAM Inhibitors on Signaling Pathways
| Inhibitor | Downstream Target | Effect | Cell Line/System | Reference |
| UNC4241 | Arginase 1, iNOS, IDO, ROS | Reduction | Myeloid-Derived Suppressor Cells (MDSCs) | [4] |
| Bemcentinib (R428) | p-AXL, p-AKT, p-ERK1/2 | Inhibition of GAS6-induced phosphorylation | Glioblastoma cells (LN229) | [10][11] |
| LDC1267 | p-AXL, p-AKT, p-ERK1/2 | Potent inhibition of GAS6-induced phosphorylation | Glioblastoma cells (LN229) | [10][11] |
| BMS-777607 | p-AKT | Inhibition of Gas6-induced activation | Peritoneal macrophages | [12] |
| BMS-777607 | Efferocytosis | Inhibition (23% at 1 µM, 77% at 10 µM) | Macrophages | [12][13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the TAM receptor signaling pathway and a general workflow for validating the downstream effects of TAM inhibitors.
Caption: TAM Receptor Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Validating TAM Inhibitor Effects.
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a TAM inhibitor.
Materials:
-
Recombinant human TAM kinase domains (Tyro3, Axl, MerTK)
-
ATP and appropriate kinase buffer
-
Substrate peptide
-
TAM inhibitor stock solution (e.g., in DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the TAM inhibitor in kinase buffer.
-
Add the recombinant TAM kinase to each well of a 96-well plate.
-
Add the inhibitor dilutions to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide to each well.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence) with a plate reader.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14][15]
Western Blot Analysis of Downstream Signaling
This protocol is for assessing the effect of a TAM inhibitor on the phosphorylation status of downstream signaling proteins like AKT and ERK.
Materials:
-
Cell culture reagents
-
TAM inhibitor
-
Gas6 ligand (optional, for stimulation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells if necessary, then pre-treat with the TAM inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours). Stimulate with Gas6 for a short period (e.g., 10-30 minutes) if investigating ligand-induced signaling.[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the protein.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using appropriate software and normalize to a loading control like actin.[17][18]
Conclusion
The validation of the downstream effects of TAM inhibitors is crucial for their development as therapeutic agents. This guide provides a comparative overview of several key inhibitors, highlighting their differential activities and effects on signaling pathways. The provided experimental protocols offer a foundation for researchers to conduct their own validation studies. While "this compound" remains an enigmatic compound in the public domain, the principles and methods outlined here using well-studied inhibitors like UNC4241 are broadly applicable for the characterization of any novel TAM inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAM Family Receptor kinase inhibition reverses MDSC-mediated suppression and augments anti-PD-1 therapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. apexbt.com [apexbt.com]
- 15. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 16. Protein 4.1N acts as a potential tumor suppressor linking PP1 to JNK-c-Jun pathway regulation in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Receptor Tyrosine Kinases, TYRO3, AXL, and MER, Demonstrate Distinct Patterns and Complex Regulation of Ligand-induced Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Tam-IN-2
Disclaimer: No specific Safety Data Sheet (SDS) for Tam-IN-2 was located. The following guidance is based on the SDS for a closely related compound, TAM-IN-1, and general laboratory safety practices. It is imperative to consult the specific SDS for this compound upon its availability and to conduct a thorough risk assessment before handling the compound.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Hazard Identification and Personal Protective Equipment (PPE)
Tam-IN-1 is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Due to the structural similarity, this compound should be handled with equivalent caution. The following personal protective equipment is mandatory to minimize exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | PPE Specification | Rationale |
| Eyes | Safety goggles with side-shields | Protects against splashes and airborne particles.[1] |
| Hands | Protective gloves (e.g., Nitrile) | Prevents skin contact. |
| Body | Impervious clothing (e.g., lab coat) | Protects against spills and contamination of personal clothing.[1] |
| Respiratory | Suitable respirator | Required when handling the powder form to avoid inhalation.[1] |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring personnel safety.
Table 2: Handling and Storage Procedures
| Procedure | Specification | Rationale |
| Handling | - Avoid inhalation, and contact with eyes and skin.[1]- Use only in areas with appropriate exhaust ventilation.[1]- Do not eat, drink, or smoke when using this product.[1]- Wash skin thoroughly after handling.[1] | Minimizes exposure risk. |
| Storage | - Keep container tightly sealed in a cool, well-ventilated area.[1]- Store at -20°C (powder) or -80°C (in solvent).[1]- Keep away from direct sunlight and sources of ignition.[1] | Ensures chemical stability and prevents degradation. |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
Table 3: First Aid Procedures
| Exposure Route | First Aid Instructions |
| Eye Contact | - Remove any contact lenses.[1]- Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing.[1]- Promptly call a physician.[1] |
| Skin Contact | - Rinse skin thoroughly with large amounts of water.[1]- Remove contaminated clothing and shoes.[1]- Call a physician.[1] |
| Inhalation | - Immediately relocate to fresh air.[1] |
| Ingestion | - If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[1]- Rinse mouth.[1] |
Spill and Disposal Procedures
Proper containment and disposal are necessary to mitigate environmental contamination and ensure a safe laboratory environment.
Table 4: Spill and Disposal Plan
| Procedure | Specification |
| Spill Containment | - Use full personal protective equipment.[1]- Avoid breathing vapors, mist, dust, or gas.[1]- Ensure adequate ventilation.[1]- Evacuate personnel to safe areas.[1]- Collect spillage.[1] |
| Disposal | - Dispose of contents and container to an approved waste disposal plant.[1] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting. This workflow is designed to ensure safety and procedural correctness from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
